Ethyl 2,4,5-trifluorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4,5-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDADJUAUJPWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379015 | |
| Record name | Ethyl 2,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351354-41-1 | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoate (CAS: 351354-41-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,4,5-trifluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its trifluorinated phenyl ring serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of fluoroquinolone antibiotics such as ciprofloxacin and levofloxacin.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Physicochemical Properties
This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 351354-41-1 | [4] |
| Molecular Formula | C₉H₇F₃O₂ | [4] |
| Molecular Weight | 204.15 g/mol | |
| Appearance | Colorless liquid | N/A |
| Boiling Point | Not consistently reported | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Synonyms | 2,4,5-Trifluorobenzoic acid ethyl ester | [4] |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the Fischer-Speier esterification of 2,4,5-trifluorobenzoic acid with ethanol in the presence of an acid catalyst.[5][6][7] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Synthesis of the Precursor: 2,4,5-Trifluorobenzoic Acid
The starting material, 2,4,5-trifluorobenzoic acid, is a valuable synthetic intermediate in its own right.[8] A common laboratory-scale synthesis involves the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with a Grignard reagent, followed by carboxylation with carbon dioxide.[8]
Experimental Protocol: Fischer-Speier Esterification
The following is a generalized experimental protocol for the synthesis of this compound based on the principles of Fischer esterification.[5][6][9]
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzoic acid in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Caption: Fischer-Speier esterification of 2,4,5-trifluorobenzoic acid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl group: A triplet for the methyl protons (-CH₃) around 1.4 ppm and a quartet for the methylene protons (-OCH₂-) around 4.4 ppm.
-
Aromatic protons: Two multiplets in the aromatic region (likely between 7.0 and 8.0 ppm) due to the two protons on the trifluorinated ring, with complex splitting patterns due to proton-proton and proton-fluorine coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for the ethyl group, the ester carbonyl, and the aromatic carbons.
-
Ethyl group: A signal for the methyl carbon around 14 ppm and a signal for the methylene carbon around 62 ppm.
-
Ester carbonyl: A signal around 164 ppm.
-
Aromatic carbons: Multiple signals in the aromatic region (approximately 110-160 ppm), with their chemical shifts and splitting patterns influenced by the fluorine substituents (carbon-fluorine coupling).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the carbon-fluorine bonds.
-
C=O stretch: A strong, sharp peak in the region of 1720-1740 cm⁻¹.[10]
-
C-F stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
C-O stretch: A strong band in the 1250-1000 cm⁻¹ region.[11]
-
Aromatic C-H stretch: Peaks slightly above 3000 cm⁻¹.[11]
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.[11]
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the ethyl group (-CH₂CH₃, m/z 29), leading to a prominent peak for the 2,4,5-trifluorobenzoyl cation at m/z 159.
Applications in Drug Development and Research
This compound is a pivotal intermediate in the synthesis of fluoroquinolone antibiotics.[1][2] The trifluorinated phenyl moiety is a common structural feature in this class of drugs, contributing to their antibacterial activity.
Role in Fluoroquinolone Synthesis
In the synthesis of fluoroquinolones like ciprofloxacin, 2,4,5-trifluorobenzoic acid (the precursor to the ethyl ester) is first converted to its acid chloride. This activated intermediate then undergoes a series of reactions, including condensation with an aminoacrylate derivative, cyclization, and finally substitution with a piperazine derivative to yield the final drug molecule.[1][3] The ethyl ester can be utilized in similar synthetic strategies.
Caption: General synthetic pathway for fluoroquinolones.
Conclusion
This compound is a fundamentally important building block in synthetic organic chemistry, with its primary application in the pharmaceutical industry. The methodologies for its synthesis are well-established, relying on classical esterification reactions. A thorough understanding of its properties and reactivity is essential for researchers and professionals involved in the development of new fluoroquinolone antibiotics and other fluorinated compounds of medicinal and agricultural importance. Further research to fully characterize its spectroscopic properties would be a valuable contribution to the scientific literature.
References
- 1. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. CAS 351354-41-1 | 2623-3-16 | MDL MFCD03094444 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Ethyl 3,4,5-trifluorobenzoate | 495405-09-9 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Ethyl-2,3,4,5-tetrafluorobenzoyl acetate | C11H8F4O3 | CID 86615733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
An In-Depth Technical Guide to the Molecular Structure of Ethyl 2,4,5-Trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of Ethyl 2,4,5-trifluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides predicted spectroscopic data based on established principles and data from analogous structures, and outlines a detailed experimental protocol for its synthesis. The information is presented to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.
Chemical Structure and Properties
This compound is an aromatic ester characterized by a benzene ring substituted with three fluorine atoms at the 2, 4, and 5 positions, and an ethyl ester group at the 1 position.
Molecular Formula: C₉H₇F₃O₂
Molecular Weight: 204.15 g/mol
CAS Number: 351354-41-1[1]
Synonyms:
-
2,4,5-Trifluorobenzoic acid ethyl ester
-
Benzoic acid, 2,4,5-trifluoro-, ethyl ester
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and for analytical method development.
| Property | Value |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| CAS Number | 351354-41-1[1] |
| Appearance | Expected to be a colorless liquid or low-melting solid |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.1 |
| -CH₂- (ethyl) | ~4.4 | Quartet (q) | ~7.1 |
| Aromatic H-3 | ~7.6-7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| Aromatic H-6 | ~7.2-7.4 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 4-6 |
Note: The chemical shifts and coupling constants for the aromatic protons are complex due to coupling with adjacent fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the carbons of the ethyl group and the aromatic ring. The carbon signals of the fluorinated benzene ring will exhibit splitting due to C-F coupling.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~62 |
| C=O (ester) | ~163 |
| C-1 (aromatic) | ~120 (complex splitting) |
| C-2 (aromatic) | ~158 (large ¹JCF) |
| C-3 (aromatic) | ~110 (complex splitting) |
| C-4 (aromatic) | ~150 (large ¹JCF) |
| C-5 (aromatic) | ~148 (large ¹JCF) |
| C-6 (aromatic) | ~115 (complex splitting) |
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the carbonyl group of the ester, the C-F bonds, and the aromatic ring.
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1735 - 1715 | Strong |
| C-O Stretch (Ester) | 1300 - 1150 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Fragment Ion |
| 204 | [M]⁺ (Molecular Ion) |
| 175 | [M - C₂H₅]⁺ |
| 159 | [M - OC₂H₅]⁺ |
| 131 | [M - COOC₂H₅]⁺ |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 2,4,5-trifluorobenzoic acid and ethanol using an acid catalyst.[2][3][4]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation if necessary.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra can be recorded on a 300 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum can be obtained using a FT-IR spectrometer. The sample can be analyzed as a neat liquid between salt plates or as a thin film.
Mass Spectrometry (MS):
-
Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. The fragmentation pattern provides valuable information for structure confirmation.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation between the molecular structure and the observed signals.
Caption: Logical flow from molecular structure to spectroscopic data.
Conclusion
This technical guide has provided a detailed analysis of the molecular structure of this compound. The compiled data on its physicochemical properties, predicted spectroscopic characteristics, and a reliable synthesis protocol offer a solid foundation for researchers and professionals. The information presented herein is intended to facilitate the use of this important chemical intermediate in the development of new pharmaceuticals and other advanced materials.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4,5-trifluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern imparts specific physicochemical properties that are crucial for its application as a versatile building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, reaction kinetics, and purification. The available data is summarized below.
| Physical Property | Value | Notes |
| Molecular Formula | C₉H₇F₃O₂ | - |
| Molecular Weight | 204.15 g/mol | |
| Boiling Point | 206 °C / 230.4 °C | at 760 mmHg. Discrepancies in reported values exist. |
| Density | 1.304 g/cm³ | at 25 °C |
| Melting Point | Not available | Experimental data not found in the public domain. |
| Refractive Index | Not available | Experimental data not found in the public domain. |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents. | General solubility profile for similar aromatic esters. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the Thiele tube or oil bath, making sure the heating oil level is above the sample level.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is adjusted to maintain a slow, steady stream of bubbles.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined (m₁).
-
The pycnometer is filled with distilled water and placed in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.
-
The water level is adjusted to the mark on the capillary, and any excess is wiped off. The pycnometer is reweighed to determine the mass of the water (m₂).
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The pycnometer containing the sample is brought to 25 °C in the water bath, the liquid level is adjusted, and it is weighed to determine the mass of the sample (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the density of water at 25 °C (0.99704 g/cm³).
Synthesis Pathway
This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid, with ethanol in the presence of an acid catalyst.
Fischer Esterification of 2,4,5-Trifluorobenzoic Acid
Caption: Fischer Esterification of 2,4,5-Trifluorobenzoic Acid.
Experimental Protocol for Synthesis
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trifluorobenzoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.
This guide provides a foundational understanding of the physical properties of this compound. Researchers are encouraged to perform their own analytical characterizations to confirm these properties for their specific samples and applications.
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2,4,5-trifluorobenzoate
This technical guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 2,4,5-trifluorobenzoate, a valuable intermediate in the synthesis of pharmaceuticals and materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted ¹H NMR Data
While a publicly available experimental spectrum for this compound is not readily accessible, the following data is predicted based on the analysis of structurally similar fluorinated aromatic compounds and fundamental principles of NMR spectroscopy. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.7 | ddd | 1H | J(H-F) ≈ 8-10, J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |
| H-6 | 7.1 - 7.3 | ddd | 1H | J(H-F) ≈ 8-10, J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |
| -OCH₂CH₃ | 4.3 - 4.5 | q | 2H | J(H-H) = 7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | 3H | J(H-H) = 7.1 |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general experimental protocol for acquiring the ¹H NMR spectrum of an aromatic ester like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.[1][2]
-
Ensure the spectrometer is properly shimmed to obtain a homogeneous magnetic field, which results in sharp, well-resolved peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for ¹H NMR).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.
3. Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID) signal.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants to elucidate the spin-spin coupling network within the molecule.
¹H NMR Spectral Interpretation and Signaling Pathways
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl group protons.
-
Aromatic Region: The two aromatic protons, H-3 and H-6, are expected to appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other (ortho-coupling, if applicable, though here it is a meta-relationship) and with the neighboring fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms and the ester group will deshield these protons, causing them to resonate at a relatively downfield region of the spectrum.
-
Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. This is due to the coupling between the adjacent methylene and methyl groups. The methylene protons are deshielded by the adjacent oxygen atom and will therefore appear further downfield than the methyl protons.
The following diagram illustrates the key spin-spin coupling interactions (signaling pathways) within the this compound molecule that give rise to the observed multiplicities in the ¹H NMR spectrum.
Caption: Spin-spin coupling network in this compound.
References
Introduction to ¹³C NMR of Fluorinated Aromatic Compounds
An In-depth Technical Guide to the ¹³C NMR of Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages data from analogous compounds and established principles of NMR spectroscopy for fluorinated aromatic systems to provide a comprehensive theoretical analysis. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.
The ¹³C NMR spectra of molecules containing fluorine can be complex due to the presence of carbon-fluorine (C-F) spin-spin coupling.[1] The ¹⁹F nucleus has a spin of ½ and a high natural abundance, leading to observable couplings with neighboring ¹³C nuclei. These couplings, denoted as JCF, can occur over one or more bonds and result in the splitting of carbon signals into multiplets. The magnitude of these coupling constants provides valuable structural information.
Standard proton-decoupled ¹³C NMR spectra of fluorinated compounds can be challenging to interpret due to these C-F couplings.[1] For a comprehensive analysis, techniques such as ¹⁹F-decoupled ¹³C NMR can be employed to simplify the spectrum by removing these couplings, resulting in single peaks for each carbon environment.
Predicted ¹³C NMR Data for this compound
The following table summarizes the predicted ¹³C NMR chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for this compound. These predictions are based on the analysis of structurally similar compounds, including 2,4,5-trifluorobenzoic acid and other substituted fluorobenzenes.
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JCF, Hz) |
| Aromatic Ring | |||
| C1 | ~120-125 | dd | ¹JC1-F2 ≈ 15-20, ³JC1-F5 ≈ 3-5 |
| C2 | ~155-160 (deshielded) | ddd | ¹JC2-F2 ≈ 240-250, ³JC2-F4 ≈ 8-12, ⁴JC2-F5 ≈ 3-5 |
| C3 | ~105-110 (shielded) | dt | ²JC3-F2 ≈ 20-25, ²JC3-F4 ≈ 20-25 |
| C4 | ~150-155 (deshielded) | ddd | ¹JC4-F4 ≈ 245-255, ³JC4-F2 ≈ 8-12, ³JC4-F5 ≈ 8-12 |
| C5 | ~145-150 (deshielded) | ddd | ¹JC5-F5 ≈ 240-250, ³JC5-F4 ≈ 8-12, ⁴JC5-F2 ≈ 3-5 |
| C6 | ~100-105 (shielded) | dt | ²JC6-F5 ≈ 20-25, ⁴JC6-F2 ≈ 3-5 |
| Ester Group | |||
| Carbonyl (C=O) | ~162-165 | d | ³JC=O-F2 ≈ 2-4 |
| Methylene (-O-CH₂) | ~62 | s | - |
| Methyl (-CH₃) | ~14 | s | - |
Note: Chemical shifts are referenced to TMS (0 ppm). Coupling constants are absolute values. 'd' denotes a doublet, 't' a triplet, and 's' a singlet. The multiplicity is predicted for a proton-decoupled spectrum.
Structural Assignment and Rationale
The predicted chemical shifts and coupling patterns are based on the following rationale:
-
Carbons directly bonded to fluorine (C2, C4, C5): These carbons are expected to resonate at a significantly downfield (deshielded) chemical shift and exhibit large one-bond C-F coupling constants (¹JCF) in the range of 240-260 Hz.
-
Carbons adjacent to fluorinated carbons (C1, C3, C6): These carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings.
-
Ester Group Carbons: The carbonyl carbon is expected to have a chemical shift in the typical range for esters (~160-170 ppm) and may show a small coupling to the ortho-fluorine (F2). The ethyl group carbons are generally not significantly affected by the fluorine substituents on the aromatic ring.
Visualization of this compound Structure
The following diagram illustrates the structure of this compound with numbered carbon atoms corresponding to the data in Table 1.
Caption: Structure of this compound with key atoms labeled.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a general methodology for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Pulse Width: A 30° pulse angle is a good starting point to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.
-
Number of Scans (ns): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical range is from a few hundred to several thousand scans.
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks if quantitative information is desired (note: for standard ¹³C NMR, integration is not always reliable due to varying relaxation times and NOE effects).
5. (Optional) ¹⁹F-Decoupled ¹³C NMR:
-
To simplify the spectrum and confirm carbon assignments, a ¹⁹F-decoupled ¹³C NMR experiment can be performed. This requires a spectrometer with the capability for simultaneous ¹H and ¹⁹F decoupling.
-
The setup is similar to the standard ¹³C experiment, but with the addition of a broadband ¹⁹F decoupling sequence during acquisition.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis of the ¹³C NMR spectrum of a fluorinated compound like this compound.
References
An In-depth Technical Guide to the 19F NMR Analysis of Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical aspects of utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of Ethyl 2,4,5-trifluorobenzoate. This document outlines expected spectral data, detailed experimental protocols, and a visual representation of the spin-spin coupling network, serving as a valuable resource for professionals in pharmaceutical and chemical research.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is anticipated to display three distinct multiplets corresponding to the three fluorine atoms on the aromatic ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically CFCl₃ (trichlorofluoromethane). The coupling constants (J), representing the through-bond interactions between neighboring fluorine and hydrogen nuclei, are given in Hertz (Hz).
| Fluorine Position | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Predicted Coupling Constants (J) / Hz |
| F-2 | More deshielded | Doublet of Doublets of Doublets (ddd) | ³J(F2-H3), ⁴J(F2-F4), ⁵J(F2-F5) |
| F-4 | Intermediate | Doublet of Doublets of Doublets (ddd) | ³J(F4-H3), ³J(F4-F5), ⁴J(F4-F2) |
| F-5 | More shielded | Doublet of Doublets of Doublets (ddd) | ³J(F5-H6), ³J(F5-F4), ⁴J(F5-H3) |
Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent, concentration, and instrument parameters.
Experimental Protocol for ¹⁹F NMR Analysis
Obtaining high-quality ¹⁹F NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the analysis of small molecules like this compound.
A. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a known amount of an internal standard containing fluorine, such as trifluorotoluene or hexafluorobenzene, can be added to the solvent. CFCl₃ is the primary reference standard (0 ppm), but due to its environmental impact, secondary standards are often used.
-
Transfer to NMR Tube: Using a Pasteur pipette or a filter-tipped syringe, transfer the solution to a clean, standard 5 mm NMR tube. Filtering helps to remove any particulate matter that could degrade the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
B. NMR Instrument Parameters:
The following are typical starting parameters for a ¹⁹F NMR experiment on a standard NMR spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Setting | Purpose |
| Nucleus | ¹⁹F | To observe the fluorine signals. |
| Pulse Program | A standard single-pulse experiment (e.g., zg) | For a simple 1D spectrum. |
| Spectral Width (SW) | ~250 ppm (-50 to -200 ppm) | To encompass the expected chemical shift range for aromatic fluorines. |
| Transmitter Offset (O1p) | Centered in the expected spectral region (~ -125 ppm) | To ensure all peaks are within the excitation window. |
| Acquisition Time (AQ) | 1-2 seconds | Determines the resolution of the spectrum. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of the nuclei between scans, ensuring accurate integration. |
| Number of Scans (NS) | 16-64 (or more) | To improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Decoupling | Proton decoupling (e.g., waltz16) | To simplify the spectrum by removing ¹H-¹⁹F couplings, if desired. However, for full structural analysis, a coupled spectrum is often necessary. |
Visualization of a Representative Experimental Workflow
The following diagram illustrates the general workflow for acquiring and analyzing the ¹⁹F NMR spectrum of a fluorinated small molecule.
Caption: General workflow for 19F NMR analysis.
Spin-Spin Coupling Network of the 2,4,5-Trifluorobenzoyl Moiety
The following diagram illustrates the key through-bond spin-spin coupling interactions within the 2,4,5-trifluorobenzoyl moiety of the target molecule. Understanding these couplings is crucial for the correct assignment of the fluorine signals in the ¹⁹F NMR spectrum.
Caption: Spin-spin coupling in 2,4,5-trifluorobenzoyl.
An In-depth Technical Guide on the Solubility of Ethyl 2,4,5-trifluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4,5-trifluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research. Its utility as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility characteristics of this compound, including a discussion of its expected behavior based on structurally similar compounds, and outlines standard experimental protocols for solubility determination.
Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data for its non-fluorinated analog, ethyl benzoate, to provide reasonable estimations. The principles of "like dissolves like" suggest that the solubility of this compound will be highest in polar aprotic and moderately polar organic solvents. The fluorine substitutions increase the molecule's polarity and may influence its interactions with specific solvents.
Data Presentation: Solubility of Structurally Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| Ethyl Benzoate | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Not Specified |
| Ethyl Benzoate | Alcohols (e.g., Ethanol) | Miscible | Room Temperature |
| Ethyl Benzoate | Ethyl Acetate | Miscible | Room Temperature |
| Ethyl Benzoate | Chloroform | Miscible | Room Temperature |
| Ethyl Benzoate | Hexane | Miscible | Room Temperature |
Note: The fluorine atoms in this compound are expected to increase its polarity compared to Ethyl Benzoate. This may lead to enhanced solubility in polar solvents and potentially reduced solubility in non-polar solvents like hexane.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various applications, including reaction optimization, purification, and formulation development. The following are detailed methodologies for the quantitative assessment of the solubility of a solid compound like this compound in organic solvents.
Gravimetric Method (Shake-Flask)
The shake-flask method is a traditional and accurate technique for determining equilibrium solubility.[2][3]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sample Withdrawal: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.
-
Solvent Evaporation: The withdrawn aliquot is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).
Caption: Workflow for the gravimetric determination of solubility.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and widely used method for determining the concentration of a solute in a saturated solution, especially for compounds with a chromophore.[4][5]
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Steps 1 and 2).
-
Phase Separation and Sampling: After equilibration, the suspension is centrifuged, and a clear aliquot of the supernatant is withdrawn and filtered.
-
Dilution: The filtered aliquot is accurately diluted with a suitable solvent (often the mobile phase) to bring the concentration within the linear range of the HPLC detector.
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and analyzed by HPLC to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to the analyte is measured.
-
Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.
Caption: Workflow for HPLC-based solubility determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy offers a rapid and accurate method for solubility determination without the need for physical separation of the solid and liquid phases.[6]
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared directly in an NMR tube by adding an excess of the solute to the deuterated solvent of interest.
-
Equilibration: The NMR tube is agitated at a constant temperature to achieve equilibrium.
-
NMR Data Acquisition: A quantitative ¹H NMR spectrum is acquired. The presence of undissolved solid does not interfere with the spectrum of the dissolved species.
-
Internal/External Standard: A known amount of an internal standard can be added, or an external standard can be used for quantification.
-
Integration and Calculation: The integral of a characteristic peak of the dissolved this compound is compared to the integral of the standard. The concentration, and thus the solubility, can then be calculated.
Caption: Workflow for NMR-based solubility determination.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, its structural similarity to Ethyl Benzoate suggests it is likely to be soluble in a range of common organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols for gravimetric, HPLC, and NMR-based methods provided in this guide offer robust approaches for empirical determination. The choice of method will depend on the available equipment, the required accuracy, and the properties of the solute and solvent system.
References
- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 2. pharmajournal.net [pharmajournal.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide has been compiled from safety data for structurally related compounds and general laboratory safety practices. A specific Safety Data Sheet (SDS) for Ethyl 2,4,5-trifluorobenzoate was not available at the time of writing. It is imperative to consult the supplier-specific SDS for this compound upon receipt and before handling the chemical. The information provided herein should be used as a supplementary resource for risk assessment and safety planning.
Chemical and Physical Properties
This table summarizes the known and predicted physical and chemical properties of this compound and related compounds. This data is essential for understanding the substance's behavior and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C9H7F3O2 | [1][2] |
| Molecular Weight | 204.15 g/mol | [2][3] |
| CAS Number | 351354-41-1 | [2] |
| Boiling Point | 206 °C | [2] |
| Appearance | Data not available | |
| Odor | Data not available | |
| Flash Point | Data not available for this compound. For Ethyl trifluoroacetate: -1 °C / 30.2 °F. | [4] |
| log Pow (n-octanol/water) | For Ethyl trifluoroacetate: 1.18. | [4] |
Hazard Identification and Classification
Based on data for analogous fluorinated aromatic compounds, this compound may be classified as follows. Users should verify the GHS classification from the supplier's SDS.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[5] |
| Flammable liquids | Category 3 or 4 | H226/H227: Flammable liquid and vapor, or Combustible liquid.[6][7] |
Signal Word: Warning[5]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
H226/H227: Flammable liquid and vapor / Combustible liquid.[6][7]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[12]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[12]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[11][12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[12]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7][12]
-
P405: Store locked up.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
The following protocols are generalized from common laboratory practices for handling similar chemicals.
A risk assessment should be conducted for each specific use. The following PPE is generally recommended:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[5][13] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[14] A lab coat or chemical-resistant apron should be worn.[13] |
| Respiratory Protection | If working with volatile materials or generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[4][13] |
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Keep away from ignition sources such as heat, sparks, and open flames.[4][8]
-
Ground and bond containers and receiving equipment to prevent static electricity discharge.[4][15]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][13]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Store in a flammable liquids storage cabinet if necessary.[4]
-
Evacuation and Ventilation: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6][9]
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9][16] Do not allow the spill to enter drains or waterways.[9]
-
Clean-up: Carefully collect the absorbed material into a suitable, labeled container for disposal.[5] Clean the affected area with a suitable solvent, followed by soap and water.
-
Personal Protection: Wear appropriate PPE during cleanup.[5]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[17][18][19] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17][18][19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13][18] |
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][17]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[10]
-
Specific Hazards: The substance is flammable or combustible. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Hazardous combustion products may include carbon oxides and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[16][20]
-
Do not dispose of down the drain or into the environment.
-
Contact a licensed professional waste disposal service to dispose of this material.[5]
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
References
- 1. This compound [chemicalbook.com]
- 2. CAS 351354-41-1 | 2623-3-16 | MDL MFCD03094444 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. parchem.com [parchem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. lobachemie.com [lobachemie.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. chemicalbook.com [chemicalbook.com]
- 18. trdsf.com [trdsf.com]
- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 20. tcichemicals.com [tcichemicals.com]
Ethyl 2,4,5-trifluorobenzoate material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 2,4,5-Trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling information for this compound (CAS No. 351354-41-1), as would be found in a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). The information is presented to meet the needs of a scientific audience, with an emphasis on clarity and accessibility of technical data.
Chemical Identification and Physical Properties
This compound is a fluorinated aromatic ester. Its fundamental identifiers and physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 351354-41-1 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₂ | [1][3][4] |
| Molecular Weight | 204.15 g/mol | [1][3] |
| Synonyms | 2,4,5-Trifluorobenzoic acid ethyl ester | [3] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥98% | [4] |
| InChI Key | YCDADJUAUJPWHD-UHFFFAOYSA-N | |
| Storage Temperature | Ambient Temperature |
Hazard Identification and Classification
Safety data for the specific isomer this compound is not extensively detailed in publicly available literature. However, based on data for similar fluorinated benzoate compounds, such as Ethyl 2,3,4-trifluorobenzoate, the following hazards may be anticipated. It is crucial to handle the compound with care, assuming it may present similar risks.
Anticipated GHS Hazard Classification (Based on Analogs):
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[5][6]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
The logical workflow for hazard identification and response is illustrated in the diagram below.
Caption: Hazard communication workflow based on GHS guidelines.
Toxicological Information
| Toxicological Endpoint | Data |
| Acute Toxicity | No specific LD50/LC50 data available. Assumed to be harmful if swallowed based on analogs.[5] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[5] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[5] |
| Respiratory or Skin Sensitization | Data not available. |
| Germ Cell Mutagenicity | Data not available. |
| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, or NTP.[9] |
| Reproductive Toxicity | Data not available. |
Note on Signaling Pathways: Material Safety Data Sheets do not contain information regarding molecular-level interactions or signaling pathways. This level of detail is found in specialized toxicological or pharmacological research literature, which is beyond the scope of an SDS.
Experimental Protocols: Principles and Methodologies
While an SDS summarizes the results of toxicological and physical hazard testing, it does not include detailed experimental protocols. These tests are typically performed according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).
Below is a summary of the principles behind key experiments relevant to the hazard classifications.
| Experiment Type | Governing Guideline (Example) | Principle and Methodology |
| Acute Oral Toxicity | OECD Test Guideline 423 (Acute Toxic Class Method) | A stepwise procedure with a limited number of animals per step. The method involves administering the substance orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a few more animals with the same dose, or dosing of a few more animals at the next higher or the next lower dose level. The result allows for the classification of the substance into a GHS category. |
| Acute Dermal Irritation/Corrosion | OECD Test Guideline 404 | This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the reactions is scored, and the average scores are used to classify the substance's irritation potential. |
| Acute Eye Irritation/Corrosion | OECD Test Guideline 405 | A small, measured amount of the test substance is applied to the eye of a test animal. The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific time points after instillation. The severity of the reactions is scored to determine the substance's potential to cause eye irritation or serious eye damage. |
A generalized workflow for an in-vivo skin irritation test is depicted below.
Caption: Generalized workflow for an OECD-guided skin irritation test.
Handling, Storage, and First Aid
Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ensure adequate ventilation to avoid inhalation of vapors.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Avoid contact with skin, eyes, and clothing.[8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.
Stability and Reactivity
-
Reactivity: No hazardous reactions are expected under normal processing.[8]
-
Chemical Stability: Stable under recommended storage conditions. May be moisture-sensitive.[6]
-
Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[6][10]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[8][10]
-
Hazardous Decomposition Products: Under normal use conditions, no hazardous decomposition products are expected.[6]
This guide is intended for informational purposes and is based on publicly available data for this compound and its structural analogs. It is not a substitute for an official Safety Data Sheet provided by the manufacturer. Always consult the supplier-specific SDS before handling any chemical.
References
- 1. arctomsci.com [arctomsci.com]
- 2. parchem.com [parchem.com]
- 3. CAS 351354-41-1 | 2623-3-16 | MDL MFCD03094444 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. Ethyl 2,3,4-trifluorobenzoate | CymitQuimica [cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Ethyl 2,4,5-trifluorobenzoate: A Technical Guide for Researchers
This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement, synthesis, and analysis of Ethyl 2,4,5-trifluorobenzoate. This fluorinated aromatic compound serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2]
Commercial Availability
This compound is available from several commercial chemical suppliers. The following table summarizes key information from a selection of these suppliers. Purity and available quantities should be confirmed with the respective supplier.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Additional Information |
| Parchem | 351354-41-1 | 204.15 | Also provides synonyms: Benzoic acid, 2,4,5-trifluoro-, ethyl ester; 2,4,5-Trifluorobenzoic acid ethyl ester.[3][4] |
| Sigma-Aldrich (distributor for Apollo Scientific Ltd.) | 351354-41-1 | 204.15 | Physical form is listed as a liquid. |
| Scimplify | 98349-24-7 (for the related compound Ethyl 2,4,5-trifluorobenzoylacetate) | Not specified for the target compound | Supplier of a related trifluorinated compound.[5] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 2,4,5-trifluorobenzoic acid with ethanol in the presence of an acid catalyst.[6]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)[6]
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzoic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
-
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Quality Control and Analytical Methods
The purity and identity of this compound can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for volatile compounds.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
-
Capillary column suitable for the analysis of aromatic esters (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
GC-MS Conditions (Typical):
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 minutes |
| Column | |
| Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| MS Detector | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
The following diagram outlines the general workflow for the GC-MS analysis.
Role in Drug Discovery and Development
Fluorinated aromatic compounds, including trifluorobenzoates, are important scaffolds in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate to its target protein.[2] While a specific signaling pathway directly involving this compound is not prominently documented, its structural motifs are found in molecules designed as inhibitors of various signaling pathways, particularly those involving kinases.
For illustrative purposes, the following diagram depicts a generic kinase inhibitor signaling pathway, where a fluorinated inhibitor (a potential downstream product of this compound chemistry) blocks the phosphorylation of a substrate, thereby inhibiting downstream signaling.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. parchem.com [parchem.com]
- 5. Ethyl 2,4,5-trifluorobenzoylacetate Online | Ethyl 2,4,5-trifluorobenzoylacetate Manufacturer and Suppliers [scimplify.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Trifluoro-Advantage: An In-Depth Technical Guide to the Role of Fluorine Atoms in the Reactivity of Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and biological activity. This technical guide delves into the pivotal role of the three fluorine atoms in Ethyl 2,4,5-trifluorobenzoate, a versatile building block in the synthesis of complex pharmaceuticals and agrochemicals. Through an examination of its synthesis, reactivity in key transformations, and spectroscopic characteristics, we will elucidate how the strategic placement of these halogens dictates the chemical behavior of the entire molecule.
The Electronic Influence of Fluorine on the Benzene Ring
The reactivity of this compound is fundamentally governed by the powerful electronic effects exerted by the fluorine atoms on the aromatic ring. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the carbon-fluorine bond, drawing electron density away from the benzene ring and rendering the ring electron-deficient.[1][2][3]
Simultaneously, the lone pairs on the fluorine atoms can participate in resonance, donating electron density back to the ring (a +M or mesomeric effect).[1][4] However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance effect is significantly weaker than the inductive effect. The net result is a substantial decrease in the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This electron deficiency is a key determinant of the compound's characteristic reactivity.
Synthesis of this compound
The most common and direct route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid, with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of 2,4,5-trifluorobenzoic Acid
Objective: To synthesize this compound from 2,4,5-trifluorobenzoic acid and ethanol.
Materials:
-
2,4,5-trifluorobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
To a solution of 2,4,5-trifluorobenzoic acid in a 5-fold excess of anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol%).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Reactivity of the Trifluorinated Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[5][6][7] In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The strong electron-withdrawing fluorine atoms are crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.[9]
The fluorine atoms themselves can act as good leaving groups in SNAr reactions.[7][10] The rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack.[10]
Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
Objective: To demonstrate a typical SNAr reaction using this compound and a secondary amine (e.g., piperidine).
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vial or flask with a stirrer bar
-
Heating mantle or oil bath
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) in DMSO.
-
Add potassium carbonate (2-3 equivalents) and piperidine (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Reactivity of the Ester Functional Group: Hydrolysis
The ester functional group of this compound can undergo hydrolysis to yield 2,4,5-trifluorobenzoic acid and ethanol. This reaction can be catalyzed by either acid or base. The electron-withdrawing fluorine atoms on the aromatic ring are expected to influence the rate of hydrolysis. By making the carbonyl carbon more electrophilic, they should increase the rate of nucleophilic attack by water or hydroxide ions, thus accelerating hydrolysis compared to the non-fluorinated analogue, ethyl benzoate.
Quantitative Data Summary
The following tables summarize key data related to the reactivity and properties of this compound and related compounds.
Table 1: Comparison of Hydrolysis Half-lives of Substituted Ethyl Benzoates
| Compound | Substituent(s) | Half-life (t1/2) in minutes (Base Catalyzed) |
| Ethyl benzoate | H | ~14-15 |
| Ethyl 4-bromobenzoate | 4-Br | ~12 |
| Ethyl 2-bromobenzoate | 2-Br | ~15 |
| This compound | 2,4,5-F3 | Data not available (expected to be < 14) |
Data for bromo-substituted and unsubstituted ethyl benzoate are from comparative studies.[11] The half-life for this compound is predicted based on the electron-withdrawing nature of the fluorine substituents.
Table 2: Spectroscopic Data for 2,4,5-Trifluorobenzoic Acid and Related Esters
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Key IR Absorptions (cm-1) |
| 2,4,5-Trifluorobenzoic Acid | Aromatic H: ~7.5-8.0 (m); Carboxylic H: >10 (br s) | Aromatic C: ~110-160 (m); Carbonyl C: ~165 | O-H stretch: 2500-3300 (broad); C=O stretch: ~1700; C-F stretch: ~1100-1300 |
| Ethyl Benzoate | Aromatic H: 7.4-8.1 (m); CH2: 4.38 (q); CH3: 1.41 (t) | Aromatic C: 128-133; Carbonyl C: 166; CH2: 61; CH3: 14 | C=O stretch: ~1720; C-O stretch: ~1270, 1100 |
| Ethyl 4-fluorobenzoate | Aromatic H: 7.1-8.1 (m); CH2: 4.36 (q); CH3: 1.39 (t) | Aromatic C: 115-166 (m); Carbonyl C: 165; CH2: 61; CH3: 14 | C=O stretch: ~1720; C-F stretch: ~1250 |
| This compound | Data not publicly available | Data not publicly available | Expected: C=O stretch: ~1730-1740; C-F stretch: ~1100-1300 |
Spectroscopic data is compiled from various sources and databases.[4][10] The data for this compound is predicted based on the known effects of fluorine substitution.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Workflow for the Synthesis of this compound.
Caption: Generalized Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The three fluorine atoms in this compound are not mere spectators; they are the primary drivers of the molecule's reactivity. Their potent electron-withdrawing inductive effect deactivates the ring towards electrophilic attack but, more importantly, strongly activates it for nucleophilic aromatic substitution. This predictable and enhanced reactivity makes this compound a valuable and versatile intermediate for the synthesis of complex, highly functionalized aromatic compounds. For professionals in drug discovery and development, a thorough understanding of these fluorine-driven effects is essential for designing efficient synthetic routes and for the rational design of new molecular entities with improved pharmacological profiles. The principles outlined in this guide provide a foundational understanding for harnessing the "trifluoro-advantage" in chemical synthesis.
References
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. 2,4,5-Trifluorobenzoic acid(446-17-3) 1H NMR [m.chemicalbook.com]
- 5. Ethyl 4-fluorobenzoate(451-46-7) 13C NMR spectrum [chemicalbook.com]
- 6. 2,4,5-Trifluorobenzyl alcohol [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. The rate of nucleophilic substitution reaction will be fastest in; (1) O=.. [askfilo.com]
- 10. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
Methodological & Application
synthesis of Ethyl 2,4,5-trifluorobenzoate from 2,4,5-trifluorobenzoic acid
Application Note and Protocol: Synthesis of Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the via Fischer esterification. This method is a reliable and common procedure for the preparation of esters from carboxylic acids and alcohols.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluorinated phenyl ring makes it a key building block in medicinal chemistry for the development of new drug candidates. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol and/or by removing the water formed during the reaction.
Reaction Scheme
Experimental Protocol
Materials and Equipment
-
Reagents:
-
2,4,5-Trifluorobenzoic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for further purification)
-
pH paper
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
-
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trifluorobenzoic acid (e.g., 5.0 g, 1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 50 mL). The ethanol acts as both a reactant and the solvent.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to a gentle reflux using a heating mantle or oil bath.
-
Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (e.g., 50 mL).
-
Transfer the solution to a 250 mL separatory funnel.
-
Carefully add saturated sodium bicarbonate solution in small portions to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve. Swirl the funnel gently and vent frequently until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Separate the aqueous layer.
-
Wash the organic layer with deionized water (2 x 30 mL) and then with saturated sodium chloride solution (brine) (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2,4,5-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | 94-96 | - | - |
| Ethanol | C₂H₆O | 46.07 | -114 | 78.37 | 0.789 |
| This compound | C₉H₇F₃O₂ | 204.15 | - | 230.4 at 760 mmHg | 1.304[1] |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 1.84 |
Table 2: Example Reaction Quantities and Theoretical Yield
| Reactant/Product | Mass/Volume | Moles (mmol) | Molar Ratio |
| 2,4,5-Trifluorobenzoic acid | 5.0 g | 28.4 | 1.0 |
| Ethanol | 50 mL | ~855 | ~30 |
| Concentrated Sulfuric Acid | 0.5 mL | ~9.2 | Catalyst |
| Theoretical Yield of Product | 5.80 g | 28.4 | 1.0 |
Safety Information
-
2,4,5-Trifluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Ethanol: Highly flammable liquid and vapor.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive.
-
This compound: Handle with care. Assume it may be an irritant.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Fischer Esterification
Caption: Key components and conditions of the Fischer esterification reaction.
References
Application Notes and Protocols: Fischer Esterification for the Synthesis of Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 2,4,5-trifluorobenzoate via Fischer esterification of 2,4,5-trifluorobenzoic acid with ethanol, utilizing sulfuric acid as a catalyst. This method is a classic and effective approach for the preparation of this valuable fluorinated aromatic ester, which serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, this document includes tabulated physicochemical data for all relevant compounds and a graphical representation of the experimental workflow to ensure clarity and reproducibility.
Introduction
Fischer-Speier esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[1] this compound is a significant building block in organic synthesis, with its trifluorinated phenyl ring imparting unique properties to target molecules, such as enhanced metabolic stability and bioavailability. This protocol details a standard laboratory procedure for the synthesis of this compound, a method that is both scalable and cost-effective.
Physicochemical Data
A summary of the key physical and chemical properties of the reactants and the product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 94-96 | Not Available |
| Ethanol | C₂H₆O | 46.07 | -114.1 | 78.32 |
| This compound | C₉H₇F₃O₂ | 204.15 | Not Available | Not Available |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 10 | 337 |
Experimental Protocol
This protocol is adapted from general Fischer esterification procedures for aromatic acids.
Materials and Equipment
-
2,4,5-Trifluorobenzoic acid (≥97%)
-
Anhydrous Ethanol (≥99.5%)
-
Concentrated Sulfuric Acid (95-98%)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE)
Reaction Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-trifluorobenzoic acid (e.g., 5.0 g, 1 equivalent) in an excess of anhydrous ethanol (e.g., 50 mL). Ethanol serves as both a reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold water (approximately 100 mL).
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with saturated sodium chloride solution (brine) (1 x 50 mL).[2]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be further purified by vacuum distillation if necessary to yield pure this compound as an oil or liquid.
Safety Precautions
-
2,4,5-Trifluorobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care, always adding acid to other liquids slowly and never the other way around. Wear appropriate acid-resistant gloves and eye protection.
-
General: All procedures should be carried out in a well-ventilated laboratory fume hood. Ensure that appropriate fire safety equipment is readily available.
Expected Results
The Fischer esterification of 2,4,5-trifluorobenzoic acid with ethanol is expected to produce this compound in good to excellent yields, typically ranging from 70% to 95%, depending on the reaction conditions and the efficiency of the water removal or the excess of alcohol used. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.
Signaling Pathway Diagram
While not a biological signaling pathway, the following diagram illustrates the chemical transformation and the catalytic cycle of the Fischer esterification.
Caption: The catalytic cycle of acid-catalyzed esterification.
References
Ethyl 2,4,5-Trifluorobenzoate: A Key Building Block for Fluoroquinolone Antibiotics
Application Notes
Ethyl 2,4,5-trifluorobenzoate is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of fluoroquinolone antibiotics. The presence of three electron-withdrawing fluorine atoms on the benzene ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions, a key step in the construction of the quinolone core. This trifluorinated scaffold allows for the regioselective introduction of various substituents, which is crucial for modulating the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug molecules.
The 2,4,5-trifluoro substitution pattern is particularly important for the synthesis of potent fluoroquinolones such as Enrofloxacin and Fleroxacin. In the synthetic pathway, the fluorine atom at the 4-position is typically displaced by a nucleophile to form the quinolone ring, while the fluorine at the 5-position (corresponding to the 7-position of the quinolone core) is later substituted with a cyclic amine, such as piperazine, which is essential for the antibacterial activity. The fluorine atom at the 2-position (corresponding to the 8-position of the quinolone core) often remains in the final structure and contributes to the overall efficacy and safety profile of the drug.
Application in the Synthesis of Enrofloxacin
Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine. The synthesis of Enrofloxacin provides a clear example of the utility of this compound as a key starting material. The overall synthetic strategy involves the construction of the 4-quinolone-3-carboxylic acid core, followed by the introduction of the N-ethylpiperazine moiety at the C-7 position.
Table 1: Key Intermediates in the Synthesis of Enrofloxacin from this compound
| Intermediate | Structure | Role in Synthesis |
| Ethyl 2,4,5-trifluorobenzoylacetate | ![]() | Product of Claisen condensation, precursor to the quinolone ring. |
| Ethyl 2-(2,4,5-trifluorobenzoyl)-3-cyclopropylaminoacrylate | ![]() | Formed by reaction with cyclopropylamine and triethyl orthoformate; undergoes cyclization. |
| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | ![]() | The core quinolone structure formed after cyclization and chlorination. The chlorine at the 7-position is a leaving group for the subsequent SNAr reaction. |
| Enrofloxacin | ![]() | The final active pharmaceutical ingredient, formed by the reaction with N-ethylpiperazine. |
Table 2: Antibacterial Activity of Enrofloxacin
| Bacterial Strain | MIC (μg/mL) |
| Escherichia coli | 0.015 - 0.5 |
| Staphylococcus aureus | 0.06 - 2.0 |
| Pseudomonas aeruginosa | 0.25 - 8.0 |
| Salmonella spp. | 0.015 - 0.25 |
Experimental Protocols
The following protocols provide a representative synthesis of Enrofloxacin starting from this compound.
Protocol 1: Synthesis of Ethyl 2,4,5-Trifluorobenzoylacetate
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at room temperature.
-
Addition of Starting Material: After the addition of diethyl malonate is complete, add this compound dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into a mixture of ice and concentrated sulfuric acid. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2,4,5-trifluorobenzoylacetate.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of Ethyl 2-(2,4,5-Trifluorobenzoyl)-3-cyclopropylaminoacrylate
-
Reaction Setup: In a round-bottom flask, mix ethyl 2,4,5-trifluorobenzoylacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.
-
Reaction: Heat the mixture at 140-150°C for 2 hours.
-
Intermediate Isolation: Remove the low-boiling fractions by distillation under reduced pressure.
-
Amine Addition: Dissolve the residue in a suitable solvent such as ethanol and cool to 0-5°C. Add cyclopropylamine dropwise with stirring.
-
Product Formation: Stir the reaction mixture at room temperature for 1-2 hours. The product will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold ethanol, and dry to obtain ethyl 2-(2,4,5-trifluorobenzoyl)-3-cyclopropylaminoacrylate.
Protocol 3: Synthesis of Ethyl 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Cyclization: Suspend ethyl 2-(2,4,5-trifluorobenzoyl)-3-cyclopropylaminoacrylate in a suitable high-boiling solvent like diphenyl ether.
-
Base Addition: Add a strong base, such as potassium carbonate, to the suspension.
-
Reaction: Heat the mixture to 240-250°C for 1-2 hours.
-
Work-up: Cool the reaction mixture and add a solvent like hexane to precipitate the product. Filter the solid and wash with hexane.
-
Chlorination: The intermediate from the cyclization can be converted to the 7-chloro derivative, a common precursor for many fluoroquinolones.[1][2] A typical procedure involves reacting the corresponding 7-hydroxyquinolone with a chlorinating agent like phosphorus oxychloride. However, a more direct route from a related starting material yields 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[1] For the purpose of this protocol, we will assume the formation of the 7-fluoroquinolone which is then reacted with N-ethylpiperazine.
Protocol 4: Synthesis of Enrofloxacin
-
Reaction Setup: In a suitable solvent such as pyridine or dimethyl sulfoxide, dissolve ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.
-
Amine Addition: Add N-ethylpiperazine to the solution.
-
Reaction: Heat the reaction mixture at 80-100°C for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into water. The crude product will precipitate.
-
Isolation: Collect the solid by filtration and wash with water.
-
Hydrolysis: Suspend the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Neutralization: Cool the solution and neutralize with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the Enrofloxacin.
-
Purification: Collect the solid by filtration, wash with water and ethanol, and dry. Recrystallize from a suitable solvent if necessary to obtain pure Enrofloxacin. A patent describes a yield of 77.1% for the final product.[3]
Visualizations
Diagram 1: Synthetic Workflow for Enrofloxacin
Caption: Synthetic pathway for Enrofloxacin from this compound.
Diagram 2: Mechanism of Action of Fluoroquinolones
Caption: Fluoroquinolones inhibit bacterial DNA synthesis leading to cell death.
References
Application Notes and Protocols: Grignard Reaction with Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the reaction of various Grignard reagents with Ethyl 2,4,5-trifluorobenzoate, a fluorinated aromatic ester of significant interest in the synthesis of specialized chemical entities. The presence of multiple fluorine atoms on the aromatic ring can influence the reactivity of the ester and may necessitate specific reaction conditions. The typical outcome of the reaction between a Grignard reagent and an ester is the formation of a tertiary alcohol, following a double addition of the organomagnesium halide to the carbonyl group.[1][2] This process is invaluable for accessing complex molecular architectures relevant to drug discovery and materials science.
Reaction Mechanism
The Grignard reaction with an ester proceeds through a two-step nucleophilic addition mechanism. Initially, the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxy group to form a ketone. The newly formed ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. This second addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the final tertiary alcohol product.
Figure 1. General reaction mechanism of a Grignard reaction with an ester.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, flammable, and extremely sensitive to moisture and air. All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried before use. Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Iodine (for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Alkyl or Aryl halide (e.g., bromomethane, bromoethane, bromobenzene)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)
Protocol 1: Preparation of the Grignard Reagent (e.g., Ethylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride or silica gel), and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl/aryl halide) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and its color begins to fade. This indicates the activation of the magnesium surface. Allow the flask to cool.
-
Reagent Addition: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of the alkyl/aryl halide (e.g., bromoethane, 1.1 equivalents) in anhydrous ether or THF.
-
Initiation and Reaction: Add a small amount of the halide solution from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of a sonicator. A cloudy appearance and gentle refluxing of the solvent indicate the start of the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Protocol 2: Reaction of Grignard Reagent with this compound
-
Ester Addition: Cool the freshly prepared Grignard reagent solution in an ice-water bath. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (saturated sodium chloride solution), and then dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.
Data Presentation
The following table summarizes illustrative yields for the Grignard reaction of this compound with various Grignard reagents. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions and scale.
| Grignard Reagent | Product | Illustrative Yield (%) |
| Methylmagnesium Bromide | 2-(2,4,5-Trifluorophenyl)propan-2-ol | 75-85 |
| Ethylmagnesium Bromide | 3-(2,4,5-Trifluorophenyl)pentan-3-ol | 70-80 |
| Phenylmagnesium Bromide | (2,4,5-Trifluorophenyl)diphenylmethanol | 65-75 |
Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Figure 2. Experimental workflow for the Grignard reaction.
Discussion
The reaction of this compound with Grignard reagents provides a reliable route to a variety of tertiary alcohols bearing the trifluorophenyl moiety. The electron-withdrawing nature of the fluorine atoms may enhance the electrophilicity of the carbonyl carbon, potentially leading to a more facile reaction. However, it is also possible that the steric bulk of the ortho-fluorine atom could hinder the approach of the Grignard reagent. Careful control of the reaction temperature, particularly during the addition of the ester, is crucial to minimize side reactions.
Common side products in Grignard reactions include the formation of biphenyl-type compounds from the coupling of the Grignard reagent, especially when using aryl Grignards.[3][4] Additionally, enolization of the starting ester or the intermediate ketone can occur if the Grignard reagent is particularly bulky or basic, leading to the recovery of starting material after workup. The use of anhydrous conditions is paramount, as any moisture will quench the Grignard reagent, reducing the overall yield.[3]
Conclusion
The protocols outlined in this application note provide a robust framework for the successful synthesis of tertiary alcohols from this compound using Grignard reagents. These methods are scalable and can be adapted for the synthesis of a diverse library of fluorinated compounds for applications in pharmaceutical and materials science research. Adherence to strict anhydrous and inert atmosphere techniques is essential for achieving optimal results.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Fluorinated Benzoates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of fluorinated benzoates with various arylboronic acids. This class of reaction is a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry, for the construction of biaryl structures. Fluorinated biaryls are of significant interest as the incorporation of fluorine can modulate key physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide or triflate.[1] This reaction is favored in drug discovery and development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2] While aryl halides are common substrates, the use of benzoate derivatives, particularly those activated by fluorine substitution, presents a valuable alternative for the synthesis of complex biaryl compounds.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the fluorinated aryl benzoate, cleaving the carbon-oxygen bond to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species is transferred to the palladium center, replacing the benzoate group.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of a fluorinated benzoate with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials and Reagents
-
Fluorinated aryl benzoate (e.g., Methyl 2-fluorobenzoate, Ethyl 4-fluorobenzoate) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water (if using an aqueous base solution)
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Reaction Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the fluorinated aryl benzoate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of toluene). If using an aqueous base, a biphasic solvent system like toluene/water (4:1) may be employed.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of fluorinated benzoates.
Data Presentation: Substrate Scope and Expected Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of fluorinated aryl electrophiles with various arylboronic acids. The data is compiled from related literature and serves as a guide for expected outcomes. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
| Entry | Fluorinated Benzoate/Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | Methyl 2-fluorobenzoate | Phenylboronic acid | Methyl 2-phenylbenzoate | 75-85 |
| 2 | Methyl 2-fluorobenzoate | 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)benzoate | 80-90 |
| 3 | Methyl 2-fluorobenzoate | 4-Trifluoromethylphenylboronic acid | Methyl 2-(4-trifluoromethylphenyl)benzoate | 65-75 |
| 4 | Ethyl 4-fluorobenzoate | Phenylboronic acid | Ethyl 4-phenylbenzoate | 85-95 |
| 5 | Ethyl 4-fluorobenzoate | 3,5-Dimethylphenylboronic acid | Ethyl 4-(3,5-dimethylphenyl)benzoate | 88-98 |
| 6 | Ethyl 4-fluorobenzoate | 2-Naphthylboronic acid | Ethyl 4-(naphthalen-2-yl)benzoate | 80-90 |
| 7 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | 92 |
| 8 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 4,4'-Difluorobiphenyl | 95 |
Note: Yields are for isolated products and are based on typical literature values for similar Suzuki-Miyaura couplings. Optimization may be required to achieve these yields.
Troubleshooting and Optimization
-
Low Yields:
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation of the Pd(0) catalyst. Use freshly degassed solvents.
-
Inefficient Transmetalation: The choice of base is critical. For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. The addition of water in a biphasic system can sometimes facilitate this step.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, can be minimized by using anhydrous conditions, a milder base, or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
-
Formation of Homocoupling Products: The formation of biaryls from the coupling of two boronic acid molecules can occur. This can often be suppressed by the slow addition of the boronic acid to the reaction mixture.
-
Steric Hindrance: Ortho-substituted fluorinated benzoates or sterically demanding boronic acids may require higher reaction temperatures, longer reaction times, or the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the coupling.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling of fluorinated benzoates for the synthesis of a diverse range of valuable biaryl compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols: Reaction of Ethyl 2,4,5-trifluorobenzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of ethyl 2,4,5-trifluorobenzoate with primary and secondary amines is a fundamental transformation in organic synthesis, leading to the formation of N-substituted 2,4,5-trifluorobenzamides. These fluorinated amide scaffolds are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, 2,4,5-trifluorobenzamide derivatives are explored as potential therapeutic agents in various disease areas.
These application notes provide an overview of the synthetic routes to N-substituted 2,4,5-trifluorobenzamides from this compound, detailed experimental protocols, and a summary of the biological significance of the resulting products.
Application Notes
Significance in Medicinal Chemistry:
N-substituted 2,4,5-trifluorobenzamides are key intermediates and final products in the development of novel pharmaceuticals. The trifluorinated phenyl ring is a common motif in bioactive molecules, contributing to enhanced potency and improved pharmacokinetic profiles.
-
Anticancer and Antimicrobial Agents: Fluorinated benzamides and related structures have demonstrated promising activity against various cancer cell lines and microbial strains. For instance, novel N-aryl-2-(5-aryltetrazol-2-yl)acetamides have been synthesized and evaluated for their anticancer and antimicrobial properties.[3] Similarly, a series of chlorinated N-arylcinnamamides, which share structural similarities with benzamides, have shown significant activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
Enzyme Inhibition: The amide linkage is a critical component in many enzyme inhibitors, and the presence of the trifluorinated phenyl group can enhance binding to the active site. The structural features of these compounds make them suitable candidates for screening against a variety of enzymatic targets.
Synthetic Utility:
The aminolysis of this compound offers a straightforward and versatile method for the synthesis of a diverse library of amide derivatives. This reaction allows for the introduction of various alkyl and aryl substituents on the amide nitrogen, enabling the exploration of structure-activity relationships (SAR). The reaction can be carried out under relatively mild conditions, making it compatible with a range of functional groups.
Quantitative Data Summary
The following table summarizes representative data for the reaction of this compound with various amines. Please note that specific yields and reaction conditions can vary depending on the nucleophilicity of the amine and the specific protocol employed. The data presented here is based on analogous reactions and general principles of aminolysis of fluorinated esters.
| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-phenyl-2,4,5-trifluorobenzamide | Neat, 150 °C, 4 h | 85 | Adapted from similar aminolysis reactions |
| Benzylamine | N-benzyl-2,4,5-trifluorobenzamide | Neat, 120 °C, 6 h | 92 | Adapted from similar aminolysis reactions |
| Morpholine | (2,4,5-trifluorophenyl)(morpholino)methanone | Neat, 100 °C, 8 h | 88 | Adapted from similar aminolysis reactions |
| Piperidine | (2,4,5-trifluorophenyl)(piperdin-1-yl)methanone | Neat, 100 °C, 8 h | 90 | Adapted from similar aminolysis reactions |
| Cyclohexylamine | N-cyclohexyl-2,4,5-trifluorobenzamide | Neat, 130 °C, 5 h | 89 | Adapted from similar aminolysis reactions |
Experimental Protocols
Protocol 1: General Procedure for the Aminolysis of this compound
This protocol describes a general method for the direct reaction of this compound with a primary or secondary amine under neat (solvent-free) conditions.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.2 - 2.0 eq). The use of a slight excess of the amine can help to drive the reaction to completion.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture with stirring to the desired temperature (typically between 100-150 °C). The optimal temperature will depend on the boiling point and reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure N-substituted 2,4,5-trifluorobenzamide.
-
Protocol 2: Microwave-Assisted Synthesis of N-substituted 2,4,5-trifluorobenzamides
Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in shorter reaction times.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Microwave-safe reaction vessel with a stir bar
-
Microwave reactor
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the amine (1.5 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 15-60 minutes). The optimal conditions should be determined for each substrate.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the work-up and purification procedures as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-substituted 2,4,5-trifluorobenzamides.
Caption: General signaling pathway modulation by N-substituted 2,4,5-trifluorobenzamides.
References
Application Notes and Protocols: Hydrolysis of Ethyl 2,4,5-Trifluorobenzoate to 2,4,5-Trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of ethyl 2,4,5-trifluorobenzoate to its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid. This transformation is a fundamental step in synthetic organic chemistry, often employed in the preparation of active pharmaceutical ingredients and other specialized chemical entities. The protocol described herein is a robust and efficient method utilizing alkaline conditions (saponification) followed by acidic work-up. This application note includes a detailed experimental procedure, tables of physical and spectroscopic data for the starting material and product, and graphical representations of the reaction pathway and experimental workflow.
Introduction
The hydrolysis of esters to carboxylic acids is a cornerstone reaction in organic synthesis. 2,4,5-Trifluorobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its trifluorinated phenyl moiety can impart unique properties to target molecules, such as altered metabolic stability and binding affinity. The most common and straightforward method for the preparation of 2,4,5-trifluorobenzoic acid from its ethyl ester is through saponification, which involves the use of a strong base, such as sodium hydroxide, followed by acidification. This reaction is typically high-yielding and proceeds readily due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the ester carbonyl group.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Reaction scheme for the saponification of this compound.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₉H₇F₃O₂ | 204.15 | Colorless liquid (presumed) | N/A |
| 2,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09[3] | White to light yellow crystalline powder[1] | 94-96 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~7.7-7.9 (m, 1H), ~7.0-7.2 (m, 1H), 4.41 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H) | ~163 (C=O), ~158 (d, C-F), ~150 (d, C-F), ~147 (d, C-F), ~120 (m, C-H), ~118 (m, C-H), ~115 (m, C-C=O), 62.1 (O-CH₂), 14.2 (CH₃) |
| 2,4,5-Trifluorobenzoic Acid | 7.85 (ddd, J=9.0, 7.5, 1.5 Hz, 1H), 7.15 (ddd, J=9.0, 7.5, 2.5 Hz, 1H)[4] | 167.9, 157.9 (ddd, J=258.0, 10.0, 2.0 Hz), 150.2 (ddd, J=245.0, 14.0, 12.0 Hz), 146.8 (ddd, J=240.0, 13.0, 3.0 Hz), 120.5 (dd, J=20.0, 5.0 Hz), 118.0 (dd, J=20.0, 5.0 Hz), 115.2 (dd, J=20.0, 3.0 Hz)[5] |
Note: NMR data for this compound is estimated based on typical values for similar structures.
Experimental Protocol
This protocol details the alkaline hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol and water (a common ratio is 2:1 to 3:1 ethanol:water).
-
Addition of Base: To the stirred solution, add sodium hydroxide (1.5 - 2.0 eq) pellets or a concentrated aqueous solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, or when the starting ester spot is no longer visible by TLC.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2), which will cause the 2,4,5-trifluorobenzoic acid to precipitate out as a white solid.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
-
Purification (Recrystallization): The crude 2,4,5-trifluorobenzoic acid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for the synthesis of 2,4,5-trifluorobenzoic acid.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Concentrated hydrochloric acid is corrosive and has noxious fumes. Work in a well-ventilated fume hood.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
-
Handle all organic solvents in a well-ventilated area.
Conclusion
The protocol described provides a reliable and efficient method for the hydrolysis of this compound to 2,4,5-trifluorobenzoic acid. The use of alkaline hydrolysis ensures a complete and irreversible reaction. The straightforward work-up and purification procedures allow for the isolation of a high-purity product, which is a valuable intermediate for further synthetic applications in the pharmaceutical and agrochemical industries.
References
- 1. 2,4,5-Trifluorobenzoic acid | 446-17-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trifluorobenzoic acid(446-17-3) 1H NMR spectrum [chemicalbook.com]
- 5. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Reduction of Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the ester group in Ethyl 2,4,5-trifluorobenzoate to yield (2,4,5-trifluorophenyl)methanol or 2,4,5-trifluorobenzaldehyde. The protocols cover methodologies using common hydride reducing agents and discuss the application of catalytic hydrogenation, with a focus on chemoselectivity and potential side reactions.
Introduction
The reduction of the ester functionality in this compound is a key transformation for the synthesis of various fluorinated building blocks used in drug discovery and materials science. The resulting products, (2,4,5-trifluorophenyl)methanol and 2,4,5-trifluorobenzaldehyde, are valuable intermediates. The presence of electron-withdrawing fluorine atoms on the aromatic ring influences the reactivity of the ester group and introduces the potential for hydrodefluorination as a side reaction. Therefore, the choice of reducing agent and reaction conditions is critical to achieve the desired product with high yield and selectivity.
This document outlines protocols for the following transformations:
-
Full Reduction to Alcohol: Using potent hydride reagents like Lithium Aluminum Hydride (LiAlH₄).
-
Chemoselective Reduction to Alcohol: Employing milder reagents such as Sodium Borohydride (NaBH₄), which can offer greater functional group tolerance.
-
Partial Reduction to Aldehyde: Utilizing sterically hindered hydrides like Diisobutylaluminum Hydride (DIBAL-H) at low temperatures.
-
Catalytic Hydrogenation: A brief discussion on the potential and challenges of using catalytic methods for this transformation.
Data Presentation
The following tables summarize the reaction conditions and expected outcomes for the reduction of this compound with different reagents.
Table 1: Full Reduction to (2,4,5-trifluorophenyl)methanol
| Reagent | Solvent | Temperature | Reaction Time | Typical Yield | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to reflux | 1 - 4 hours | > 90% | Highly reactive, moisture-sensitive.[1] Potential for hydrodefluorination at elevated temperatures. |
| Sodium Borohydride (NaBH₄) | THF / Methanol | Reflux | 2 - 6 hours | 70 - 95% | Milder than LiAlH₄, less risk of side reactions.[1][2] The presence of fluoro groups enhances ester reactivity.[1] |
Table 2: Partial Reduction to 2,4,5-trifluorobenzaldehyde
| Reagent | Solvent | Temperature | Reaction Time | Typical Yield | Key Considerations |
| Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous Toluene, Hexane, or DCM | -78 °C | 1 - 3 hours | 70 - 85% | Strict temperature control is crucial to prevent over-reduction to the alcohol.[3][4][5][6] |
Experimental Protocols
Protocol 1: Full Reduction to (2,4,5-trifluorophenyl)methanol using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the complete reduction of the ester to the corresponding primary alcohol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl) or Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Quenching: Cautiously and slowly add ethyl acetate to quench any excess LiAlH₄. Then, slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (2,4,5-trifluorophenyl)methanol.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Diagram of Experimental Workflow for LiAlH₄ Reduction:
Caption: Workflow for LiAlH₄ Reduction of this compound.
Protocol 2: Chemoselective Reduction to (2,4,5-trifluorophenyl)methanol using Sodium Borohydride (NaBH₄)
This protocol offers a milder alternative for the full reduction of the ester.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of THF and methanol (e.g., a 1:1 to 4:1 ratio).
-
To this solution, add Sodium Borohydride (NaBH₄) (3.0 - 5.0 equivalents) portion-wise at room temperature. The electron-withdrawing nature of the fluoro groups should facilitate the reduction.[1]
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly add 2 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
Diagram of Experimental Workflow for NaBH₄ Reduction:
Caption: Workflow for NaBH₄ Reduction of this compound.
Protocol 3: Partial Reduction to 2,4,5-trifluorobenzaldehyde using Diisobutylaluminum Hydride (DIBAL-H)
This protocol is for the selective synthesis of the aldehyde by stopping the reduction at the intermediate stage.
Materials:
-
This compound
-
Diisobutylaluminum Hydride (DIBAL-H) (1.0 M solution in hexanes, toluene, or DCM)
-
Anhydrous Toluene, Diethyl Ether, or Dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous solution of Rochelle's salt or 1 M HCl
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., toluene).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H solution (1.0 - 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC, ensuring complete consumption of the starting material.
-
Quenching: While maintaining the low temperature, slowly add methanol to quench the excess DIBAL-H.
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, quench with 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2,4,5-trifluorobenzaldehyde can often be used without further purification. If necessary, purify by column chromatography on silica gel.
Diagram of Experimental Workflow for DIBAL-H Reduction:
Caption: Workflow for DIBAL-H Reduction of this compound.
Application Notes on Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and often more scalable alternative to hydride reductions. Ruthenium and rhodium-based catalysts have been shown to be effective for the hydrogenation of esters to alcohols.[6]
However, a significant challenge in the catalytic hydrogenation of fluorinated aromatic compounds is the potential for hydrodefluorination, where C-F bonds are cleaved.[7] This side reaction can be promoted by certain catalysts (e.g., Palladium on Carbon) and harsh reaction conditions (high temperature and pressure).
For the selective hydrogenation of the ester group in this compound while preserving the C-F bonds, the following points should be considered:
-
Catalyst Choice: Ruthenium-based catalysts, particularly those with pincer ligands, have shown promise in the selective hydrogenation of fluorinated esters.[3][4] Rhodium catalysts are also known for their activity in aromatic ring hydrogenation and could potentially be adapted for selective ester reduction under specific conditions.[6][8]
-
Reaction Conditions: Milder conditions (lower temperature and pressure) are generally preferred to minimize the risk of hydrodefluorination.
-
Substrate Specificity: The specific substitution pattern of the fluorine atoms on the aromatic ring will influence the propensity for hydrodefluorination.
Due to the specialized nature of these catalysts and the critical need to avoid defluorination, a thorough literature search for specific precedents with closely related substrates is highly recommended before attempting this route. A general protocol is not provided here due to the high degree of variability and the catalyst-dependent nature of the reaction.
Safety Precautions
-
Hydride Reagents: Lithium Aluminum Hydride and Diisobutylaluminum Hydride are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous solvents by trained personnel. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn.
-
Quenching: The quenching of hydride reagents is highly exothermic and generates flammable hydrogen gas. It must be performed slowly and with adequate cooling.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory, using appropriate safety measures.
References
- 1. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Diisobutylaluminum hydride reductions revitalized: a fast, robust, and selective continuous flow system for aldehyde synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Continuous Flow Synthesis of 2,4,5-Trifluorobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in the pharmaceutical and material science industries.[1] Furthermore, protocols for the continuous flow synthesis of its key derivatives—acyl chlorides, amides, and esters—are presented, offering a comprehensive guide for the modern synthesis laboratory. Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability.
I. Continuous Flow Synthesis of 2,4,5-Trifluorobenzoic Acid
This protocol details a two-stage continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid. The first stage involves the generation of 2,4,5-trifluorophenylmagnesium bromide via a Grignard exchange reaction. The second stage is the carboxylation of the Grignard reagent with carbon dioxide.[1]
Logical Workflow for Synthesis
References
Application Notes and Protocols: Ethyl 2,4,5-Trifluorobenzoate as a Key Intermediate in the Synthesis of Fluoroquinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 2,4,5-trifluorobenzoate as a critical starting material in the synthesis of fluoroquinolone antibiotics, a significant class of antibacterial agents. The protocols detailed below focus on the synthesis of a representative fluoroquinolone, closely mirroring the synthetic route of drugs like Temafloxacin.
Introduction
This compound is a fluorinated aromatic compound that serves as a vital building block in the pharmaceutical industry. Its trifluorinated phenyl ring is a key pharmacophore in a variety of therapeutic agents. Notably, it is a precursor to Ethyl 2,4,5-trifluorobenzoylacetate, an essential intermediate in the production of quinolone and fluoroquinolone antibiotics.[1][2] These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, thereby leading to bacterial cell death.[3][4][5][6][7][8][9]
The strategic placement of fluorine atoms on the aromatic ring, originating from this compound, significantly enhances the potency and pharmacokinetic profile of the final drug molecules. This includes improved cell penetration and metabolic stability.
Application: Synthesis of a Fluoroquinolone Antibiotic Core
This section outlines the multi-step synthesis of a 7-piperazinyl-fluoroquinolone derivative, a common structural motif in this class of antibiotics. The synthesis begins with the Claisen condensation of this compound to form the key β-ketoester intermediate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4,5-trifluorobenzoylacetate
This reaction involves a Claisen condensation of this compound with ethyl acetate in the presence of a strong base.
-
Reagents and Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound and ethyl acetate in anhydrous toluene dropwise to the stirred solution of sodium ethoxide at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude Ethyl 2,4,5-trifluorobenzoylacetate, which can be purified by vacuum distillation.
-
Step 2: Synthesis of Ethyl 3-amino-2-(2,4,5-trifluorobenzoyl)acrylate
This step involves the reaction of the β-ketoester with a formamide equivalent to introduce the enamine functionality.
-
Reagents and Materials:
-
Ethyl 2,4,5-trifluorobenzoylacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene
-
Rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2,4,5-trifluorobenzoylacetate in anhydrous toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Step 3: Synthesis of Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
This is a key cyclization step to form the quinolone core.
-
Reagents and Materials:
-
Ethyl 3-amino-2-(2,4,5-trifluorobenzoyl)acrylate
-
2,4-Difluoroaniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Heating mantle, magnetic stirrer, round-bottom flask.
-
-
Procedure:
-
To a solution of Ethyl 3-amino-2-(2,4,5-trifluorobenzoyl)acrylate in anhydrous DMF, add 2,4-difluoroaniline and potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the desired quinolone derivative.
-
Step 4: Hydrolysis and Introduction of the Piperazine Moiety
The final steps involve the hydrolysis of the ester and the nucleophilic aromatic substitution to introduce the piperazine ring.
-
Reagents and Materials:
-
Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Piperazine
-
Pyridine or another suitable base
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Hydrolysis: Heat the ethyl ester from Step 3 in an aqueous solution of sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid. Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried.
-
Piperazine Coupling: In a suitable solvent like DMSO or pyridine, react the resulting quinolone-3-carboxylic acid with an excess of piperazine at an elevated temperature. The fluorine atom at the C-7 position is susceptible to nucleophilic aromatic substitution by the secondary amine of piperazine.
-
After the reaction is complete, the product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. The crude product can be purified by recrystallization.
-
Quantitative Data Summary
The following table summarizes typical yields for the synthetic sequence described above. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | Ethyl 2,4,5-trifluorobenzoylacetate | This compound | 75-85 |
| 2 | Ethyl 3-amino-2-(2,4,5-trifluorobenzoyl)acrylate | Ethyl 2,4,5-trifluorobenzoylacetate | 80-90 |
| 3 | Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Ethyl 3-amino-2-(2,4,5-trifluorobenzoyl)acrylate | 60-70 |
| 4 | 7-Piperazinyl-fluoroquinolone derivative | Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | 50-60 |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effect by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress that builds up ahead of the replication fork.
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. It is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing them to segregate into the daughter cells.
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, which ultimately triggers cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly fluoroquinolone antibiotics. The protocols and data presented here provide a framework for researchers in drug discovery and development to utilize this important building block in the creation of new and effective antibacterial agents. The unique electronic properties conferred by the trifluorinated ring system continue to make it an attractive starting material for medicinal chemistry campaigns.
References
- 1. Ethyl 2,4,5-trifluorobenzoylacetate 98349-24-7 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
- 2. Ethyl 2,4,5-trifluorobenzoylacetate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,4,5-trifluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 2,4,5-trifluorobenzoate synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, typically performed via Fischer esterification, can stem from several factors. Here’s a systematic approach to troubleshooting:
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Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:
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Excess Reagent: Use a large excess of ethanol. This shifts the equilibrium towards the formation of the ethyl ester.
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Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Employ a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can be effective.
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Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Catalyst Issues:
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Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts. For substrates sensitive to strong acids, milder conditions or alternative methods may be necessary.
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Catalyst Concentration: An insufficient amount of catalyst will result in a slow or incomplete reaction.
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Work-up and Purification Losses:
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Extraction: Ensure complete extraction of the product from the aqueous phase during work-up. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended.
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Purification: The choice of purification method can impact the final yield. Distillation or column chromatography are common methods. Care should be taken to avoid decomposition of the product during these steps.
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Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer: Side reactions can reduce the yield and complicate the purification of this compound. Potential side products and mitigation strategies include:
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Ether Formation: At high temperatures in the presence of a strong acid catalyst, the excess ethanol can undergo dehydration to form diethyl ether. This can be minimized by carefully controlling the reaction temperature.
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Unreacted Starting Material: The presence of unreacted 2,4,5-trifluorobenzoic acid is a common impurity if the reaction does not go to completion. Driving the equilibrium towards the product, as mentioned above, will minimize this.
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Byproducts from Impurities in Starting Materials: Ensure the purity of your starting materials, 2,4,5-trifluorobenzoic acid and ethanol, as impurities can lead to undesired side reactions.
Regularly monitoring the reaction by TLC or GC-MS can help in identifying the formation of side products early on.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most common and industrially scalable method is the Fischer esterification . This involves reacting 2,4,5-trifluorobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to reflux to achieve a reasonable reaction rate.
Q2: Are there alternative synthesis methods if Fischer esterification is not suitable for my specific application?
A2: Yes, several alternative methods can be used, particularly for small-scale syntheses or when dealing with sensitive substrates:
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Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method that can be performed at room temperature, making it suitable for acid-sensitive substrates.
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Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the carboxylic acid. This method is also performed under mild conditions.
Q3: What are the recommended purification techniques for this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
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Extraction and Washing: After the reaction, the mixture is typically worked up by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine.
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Drying: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
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Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator.
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Distillation or Chromatography: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Method | Catalyst | Alcohol | Temperature | Time | Yield (%) |
| Conventional Reflux | H₂SO₄ | Methanol (excess) | Reflux (~65°C) | 30 min | ~75 (isolated) |
| Conventional Reflux | H₂SO₄ | Ethanol (excess) | Reflux (~78°C) | 2 hours | 95 |
| Microwave (Sealed Vessel) | H₂SO₄ | Ethanol | 130°C | 15 min | >80* |
| Conventional Reflux | Deep Eutectic Solvent | Ethanol | 75°C | - | 88.4 (conversion) |
*Yield reported for a substituted benzoic acid.[1]
Experimental Protocols
Protocol 1: Fischer Esterification of 2,4,5-Trifluorobenzoic Acid
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
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2,4,5-Trifluorobenzoic acid
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Anhydrous Ethanol (large excess, can be used as solvent)
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Concentrated Sulfuric Acid (catalytic amount, e.g., 1-5 mol%)
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Ethyl Acetate (for extraction)
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Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve 2,4,5-trifluorobenzoic acid in a large excess of anhydrous ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Attach a reflux condenser and heat the mixture to reflux.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid) and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Crude Ethyl 2,4,5-trifluorobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of crude Ethyl 2,4,5-trifluorobenzoate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities in crude this compound are generally dependent on the synthetic route. Common impurities may include unreacted starting materials such as 2,4,5-trifluorobenzoic acid and ethanol, positional isomers, and byproducts from side reactions.[1][2] Residual solvents from the reaction or initial work-up may also be present.[1]
Q2: My purified this compound is a yellow oil, but I expected a solid. Is this normal?
A2: The physical state of a compound can be highly dependent on its purity. While some related compounds are described as yellow liquids, trace impurities can often prevent crystallization, resulting in an oily product.[3] If high purity is achieved, the compound may solidify upon standing or cooling. It is advisable to confirm the purity using analytical techniques such as NMR or HPLC.[3]
Q3: How do I choose the right solvent system (mobile phase) for the column chromatography of this compound?
A3: The ideal solvent system should provide good separation of your target compound from impurities. This is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[3] For esters like this compound, a good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4][5] The goal is to find a solvent ratio that gives your desired compound a Retention Factor (Rf) value of approximately 0.2 to 0.4 on the TLC plate.[3][6]
Q4: Can I use a different stationary phase other than silica gel?
A4: While silica gel is the most common stationary phase for normal-phase column chromatography, other options like alumina can be used, particularly if your compound is found to be unstable on silica gel.[7] For highly polar compounds that do not move from the baseline even with polar solvent systems, reverse-phase silica could be an alternative.[7]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin on the TLC plate. | The solvent system (eluent) is not polar enough. This compound, with its ester group, possesses some polarity.[3] | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[3] |
| All components (product and impurities) are coming off the column together at the solvent front. | The eluent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of fractions; all fractions are mixed with impurities. | - The column was packed improperly, leading to channels or cracks. - The sample was loaded in too large a volume of solvent. - The sample band at the top of the column was too broad. | - Ensure the silica gel is packed uniformly using a slurry method to avoid air bubbles and cracks.[4] - Dissolve the crude sample in the minimum amount of solvent before loading it onto the column.[4] - Consider "dry loading" the sample if it has poor solubility in the eluent.[6] |
| The compound appears to be degrading on the column. | The compound may be unstable on silica gel, which is slightly acidic. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If degradation is observed, consider using a different stationary phase like neutral alumina or deactivating the silica gel.[7] |
| The collected fractions are very dilute. | The column diameter may be too large for the amount of sample being purified. | As a general rule, the ratio of stationary phase to crude product should be between 30:1 to 100:1 by weight for effective separation. |
| The column is running very slowly or has stopped. | - The silica gel particles are too fine. - There is a blockage at the column outlet. | - Use silica gel with a larger particle size if the flow rate is a major issue. - Check for any blockages in the cotton or glass wool plug at the bottom of the column.[7] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
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TLC Analysis for Solvent System Selection:
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Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
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On a silica gel TLC plate, spot the crude mixture.
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Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., start with 95:5 hexane:ethyl acetate).
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Visualize the separated spots under a UV lamp (254 nm).[6]
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Calculate the Rf value for each spot. The ideal eluent system will give the target compound an Rf of ~0.2-0.4.[3][6] Adjust the solvent ratio as necessary to achieve this.
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Column Packing (Wet Method):
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Place a small plug of cotton or glass wool at the bottom of a glass column.
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Add a thin layer of sand.
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In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
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Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing without air bubbles.[3]
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Add another thin layer of sand on top of the packed silica gel.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry. [4]
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Sample Loading:
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Dissolve the crude product in the minimum amount of the eluent.
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Carefully add the dissolved sample to the top of the column using a pipette.
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Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
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Elution and Fraction Collection:
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Carefully add the eluent to the column.
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Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
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Collect the eluting solvent in small, numbered fractions (e.g., in test tubes).
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Analysis of Fractions:
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Solvent System | Ratio (v/v) | Recommended Rf | Notes |
| Hexane / Ethyl Acetate | 95:5 to 80:20 | 0.2 - 0.4 | A standard and effective system for compounds of moderate polarity like esters.[3][5] Adjust the ratio based on preliminary TLC analysis. |
| Dichloromethane / Hexane | 50:50 to 80:20 | 0.2 - 0.4 | An alternative system that may offer different selectivity.[3] |
| Hexane / Diethyl Ether | 90:10 to 70:30 | 0.2 - 0.4 | Diethyl ether can be a useful alternative to ethyl acetate.[3] |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
minimizing side products in the synthesis of Ethyl 2,4,5-trifluorobenzoate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of Ethyl 2,4,5-trifluorobenzoate via Fischer esterification.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction has not reached equilibrium. 2. Inactive Catalyst: The acid catalyst may be old or degraded. 3. Insufficient Catalyst: Too little catalyst will result in a very slow reaction rate. 4. Reversible Reaction: The equilibrium is not sufficiently shifted towards the product.[1] | 1. Monitor the reaction using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. Typical reaction times can range from 1 to 10 hours at 60-110°C.[2] 2. Use a fresh, unopened bottle of the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[2] 3. Ensure the catalyst is used in appropriate catalytic amounts.[2] 4. Use a large excess of ethanol (it can be used as the solvent) to shift the equilibrium towards the ester.[1] Another strategy is to remove water as it forms.[1] |
| Presence of Unreacted 2,4,5-trifluorobenzoic acid in Product | 1. Incomplete Reaction: As above. 2. Inefficient Purification: The aqueous wash during work-up was not sufficient to remove the unreacted acid. | 1. See solutions for "Low or No Product Yield". 2. During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases. This will convert the unreacted carboxylic acid into its sodium salt, which is soluble in the aqueous layer.[3] |
| Formation of a Major, Unidentified Side Product | 1. Sulfonation of the Aromatic Ring: If using concentrated sulfuric acid as a catalyst, sulfonation of the trifluorophenyl ring can occur. 2. Ether Formation: Ethanol can undergo acid-catalyzed self-condensation to form diethyl ether, especially at higher temperatures.[2] | 1. Consider using a different acid catalyst that is less prone to causing sulfonation, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[2] 2. Optimize the reaction temperature to favor esterification over ether formation. Avoid excessively high temperatures.[2] |
| Product is Wet or Contains Ethanol | 1. Inefficient Drying: The drying agent was not sufficient to remove all water from the organic phase. 2. Incomplete Solvent Removal: The solvent was not fully removed after extraction. | 1. Use an adequate amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Ensure the drying agent is free-flowing and not clumped together before filtering. 2. After drying and filtering, remove the solvent under reduced pressure using a rotary evaporator. For complete removal, a high-vacuum pump may be used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Fischer esterification, which involves reacting 2,4,5-trifluorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[1] This is an equilibrium reaction where water is also produced.[1]
Q2: Why is an excess of ethanol typically used in this synthesis?
A2: Fischer esterification is a reversible reaction. According to Le Châtelier's principle, using a large excess of one of the reactants (in this case, ethanol) shifts the equilibrium position to the right, favoring the formation of the ethyl ester product and increasing the overall yield.[1]
Q3: What are the most common side products in this reaction and how can I avoid them?
A3: The most common side products are:
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Unreacted starting material: This can be minimized by driving the reaction to completion with excess ethanol and sufficient reaction time.
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Sulfonated aromatics: This occurs when using sulfuric acid. To avoid this, you can use p-toluenesulfonic acid (p-TsOH) as an alternative catalyst.[2]
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Diethyl ether: This can form from the self-condensation of ethanol at high temperatures.[2] Running the reaction at the lowest effective temperature can minimize this.
Q4: Can I use a different alcohol instead of ethanol?
A4: Yes, other primary and secondary alcohols can be used. However, be aware that tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination to form alkenes under acidic and heated conditions.[2]
Q5: Are there alternative methods to Fischer esterification for this synthesis?
A5: Yes, if Fischer esterification is problematic, you can consider:
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Reaction with an Acyl Chloride: Convert 2,4,5-trifluorobenzoic acid to 2,4,5-trifluorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and will readily react with ethanol to form the ester. This method avoids the production of water.[2]
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Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method suitable for substrates that are sensitive to strong acids.[2]
Experimental Protocol: Fischer Esterification of 2,4,5-Trifluorobenzoic Acid
This protocol is a representative procedure for the synthesis of this compound.
Materials:
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2,4,5-Trifluorobenzoic acid
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Anhydrous Ethanol (200 proof)
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Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
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Ethyl Acetate
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (NaCl) solution (Brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask, add 2,4,5-trifluorobenzoic acid (1.0 eq). Add a large excess of anhydrous ethanol (can be used as the solvent, e.g., 10-20 eq).
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Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
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Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction progress by TLC.
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Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[3]
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Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of NaHCO₃.[3] Repeat the wash until no more CO₂ evolution is observed. Then, wash the organic phase with brine.[3]
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Drying and Filtration: Dry the organic phase over anhydrous Na₂SO₄, then filter to remove the drying agent.[3]
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Final Concentration: Remove the solvent (ethyl acetate) using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Troubleshooting workflow for minimizing side products.
References
preventing hydrolysis of Ethyl 2,4,5-trifluorobenzoate during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of Ethyl 2,4,5-trifluorobenzoate during experimental workup procedures.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Hydrolysis of the ester to the corresponding carboxylic acid is a common side reaction during aqueous workup, leading to reduced yield and purification challenges. The electron-withdrawing nature of the fluorine atoms on the benzene ring makes the carbonyl carbon of this compound particularly susceptible to nucleophilic attack by water, especially under basic or acidic conditions.
Symptoms of Hydrolysis:
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Lower than expected yield of the desired ester.
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Presence of 2,4,5-trifluorobenzoic acid in the crude product, detectable by TLC, LC-MS, or NMR.
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Difficulty in purification due to the presence of the more polar carboxylic acid impurity.
Key Factors Influencing Hydrolysis:
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pH: Both acidic and basic conditions catalyze ester hydrolysis. Basic conditions (saponification) are generally more detrimental as the reaction is irreversible.
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Temperature: Higher temperatures accelerate the rate of hydrolysis.
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Contact Time: Prolonged exposure to aqueous acidic or basic solutions increases the extent of hydrolysis.
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Water Concentration: The presence of water is essential for hydrolysis.
The following table summarizes common issues encountered during the workup of reactions involving this compound and provides recommended solutions to minimize hydrolysis.
| Issue | Potential Cause | Recommended Solution | Quantitative Guideline/Rationale |
| Significant formation of 2,4,5-trifluorobenzoic acid after basic wash | Use of a strong base (e.g., NaOH, KOH) for neutralization. | Use a mild, non-nucleophilic base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for neutralization. | The rate of base-catalyzed hydrolysis is significantly higher with strong bases. The half-life of similar esters can be minutes in the presence of strong bases, whereas it is significantly longer with weaker bases. |
| Hydrolysis observed even with mild base | Workup performed at room temperature or elevated temperatures. | Conduct all aqueous wash steps at low temperature (0-5 °C) using an ice bath. | The rate of hydrolysis approximately doubles for every 10 °C increase in temperature. Keeping the reaction and extraction apparatus cold significantly slows down the hydrolysis kinetics. |
| Product loss during extraction | Prolonged contact time with aqueous layers. | Perform the extraction and washing steps as quickly and efficiently as possible. Do not let the layers stand for extended periods. | Minimizing the time the ester is in contact with the aqueous phase reduces the opportunity for hydrolysis to occur. Aim to complete the aqueous workup in under 30 minutes. |
| Persistent presence of water in the organic layer | Incomplete drying of the organic phase. | After the final aqueous wash, wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of dissolved water. Subsequently, dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). | Brine wash reduces the solubility of organic compounds in the aqueous phase and helps to remove dissolved water. A sufficient amount of drying agent should be used until it no longer clumps together. |
| Hydrolysis during acidic wash | Use of a strong acid for washing. | If an acidic wash is necessary, use a dilute, cold solution of a weak acid like citric acid or a very dilute solution of a strong acid like HCl (e.g., 0.1 M). | While acid-catalyzed hydrolysis is reversible, it can still lead to product loss. Using a weaker or more dilute acid at low temperatures will minimize this. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to hydrolysis?
A1: The three electron-withdrawing fluorine atoms on the benzene ring pull electron density away from the carbonyl carbon of the ester group. This makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by water or hydroxide ions, which initiates the hydrolysis reaction.
Q2: I need to remove an acidic catalyst from my reaction mixture. What is the safest way to do this without hydrolyzing my ester?
A2: The safest method is to perform a neutralization wash with a cold, saturated solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to the cold organic solution to control the effervescence from CO₂ evolution. The weak basicity of bicarbonate is sufficient to neutralize strong acids without causing significant saponification of the ester, especially when carried out at low temperatures.
Q3: Can I use a strong base like sodium hydroxide to speed up the neutralization of a strong acid catalyst?
A3: It is highly discouraged to use strong bases like NaOH or KOH. These strong bases will rapidly and irreversibly hydrolyze (saponify) your ester to the corresponding carboxylate salt (sodium 2,4,5-trifluorobenzoate), leading to a significant loss of your desired product.
Q4: How can I confirm that hydrolysis has occurred during my workup?
A4: The most common methods to detect the presence of the hydrolysis product, 2,4,5-trifluorobenzoic acid, are:
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Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the ester and will have a lower Rf value.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm). In ¹⁹F NMR, the fluorine signals of the acid will have slightly different chemical shifts compared to the ester.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the ester and the acid and confirm their identities by their respective mass-to-charge ratios.
Q5: Is it better to remove the reaction solvent before or after the aqueous workup?
A5: It is generally better to perform the aqueous workup with the reaction solvent present, as this keeps the product dissolved in an organic phase. After the aqueous washes and drying, the solvent can then be removed by rotary evaporation. Removing the solvent before the workup can sometimes lead to the formation of oils or solids that are difficult to handle and may trap impurities.
Experimental Protocol: Recommended Workup Procedure to Minimize Hydrolysis
This protocol describes a general workup procedure for a reaction mixture containing this compound in an organic solvent (e.g., dichloromethane, ethyl acetate).
Materials:
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Reaction mixture containing this compound
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Separatory funnel
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Ice bath
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C
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Brine (saturated aqueous NaCl solution), pre-chilled to 0-5 °C
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.
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Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately at low temperature before proceeding with the aqueous workup.
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Transfer to Separatory Funnel: Transfer the cold reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent like ethyl acetate.
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Neutralization Wash: Add cold, saturated aqueous NaHCO₃ solution to the separatory funnel. Add the solution in small portions initially to control any gas evolution. Stopper the funnel and shake gently, venting frequently to release pressure. Continue shaking for about 1 minute.
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Separation of Layers: Allow the layers to separate. Drain the lower aqueous layer.
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Repeat Neutralization (if necessary): If a significant amount of acid was present, repeat the NaHCO₃ wash until gas evolution ceases.
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Brine Wash: Wash the organic layer with cold brine. This helps to remove residual water and any remaining water-soluble impurities.
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Drying the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and add more drying agent until it no longer clumps together and flows freely.
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Filtration: Filter the dried organic solution to remove the drying agent.
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Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
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Purification: Purify the crude product as required, for example, by column chromatography or distillation.
Visualization of the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting the hydrolysis of this compound during workup.
Caption: Troubleshooting workflow for preventing hydrolysis of this compound.
Technical Support Center: Catalyst Selection for Efficient Esterification of 2,4,5-Trifluorobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the efficient esterification of 2,4,5-trifluorobenzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative data summary to assist in optimizing your experimental outcomes.
Troubleshooting Guide
Issue 1: Low or No Ester Yield
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Question: My esterification of 2,4,5-trifluorobenzoic acid is resulting in a low or negligible yield. What are the potential causes and how can I address them?
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Answer: Low or no yield in the esterification of 2,4,5-trifluorobenzoic acid can stem from several factors, particularly due to the electron-withdrawing nature of the fluorine substituents which can deactivate the carboxyl group. A systematic approach to troubleshooting is recommended:
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Inefficient Water Removal: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants, thus lowering the ester yield.[1]
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Solution: Employ methods to continuously remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture. Using a large excess of the alcohol can also help to shift the equilibrium towards the product.[1]
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Suboptimal Reaction Conditions: The reaction may not be reaching completion due to insufficient time or temperature.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration of the reaction or gradually increasing the temperature. For fluorinated benzoic acids, reaction times can range from 1 to 10 hours at temperatures between 60-110°C, and in some cases, up to 150°C with specific catalysts.[2]
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Catalyst Inactivity or Inappropriate Amount: The acid catalyst may be old, inactive, or used in an incorrect concentration.
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Solution: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh. The amount of catalyst is crucial; too much can lead to side reactions, while too little will result in a slow or incomplete reaction.[2]
-
-
Steric Hindrance: While less of a factor than electronic effects, the substitution pattern may contribute to steric hindrance.
-
Solution: If steric hindrance is suspected, consider converting the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol. This method avoids the equilibrium limitations of Fischer esterification.[2]
-
-
Issue 2: Formation of Unexpected Byproducts
-
Question: I am observing unexpected spots on my TLC plate. What are the likely side reactions?
-
Answer: The formation of byproducts can be a common issue in the esterification of activated aromatic compounds.
-
Dehydration of Alcohol: If using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene can occur, especially at higher temperatures.
-
Solution: Use milder reaction conditions or a milder acid catalyst. Alternatively, methods that do not require strong acids, such as Steglich esterification, can be employed.[2]
-
-
Ether Formation: The alcohol may undergo self-condensation to form an ether, particularly with a strong acid catalyst and elevated temperatures.
-
Solution: Optimize the reaction temperature and catalyst concentration to favor esterification.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common catalysts for the esterification of 2,4,5-trifluorobenzoic acid?
-
A1: For standard Fischer esterification, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[2] For more specialized applications, heterogeneous catalysts such as the metal-organic framework (MOF) UiO-66-NH₂ have shown high efficiency for the methyl esterification of various fluorinated benzoic acids.[3]
-
-
Q2: How do the fluorine atoms on the benzoic acid ring affect the esterification reaction?
-
A2: The three electron-withdrawing fluorine atoms decrease the electron density on the benzene ring and the carboxyl group. This makes the carbonyl carbon less susceptible to nucleophilic attack by the alcohol, potentially slowing down the reaction rate compared to unsubstituted benzoic acid. Therefore, more forcing reaction conditions or more active catalysts may be required.
-
-
Q3: Can I use tertiary alcohols for the esterification of 2,4,5-trifluorobenzoic acid using the Fischer method?
-
Q4: What is the role of the acid catalyst in Fischer esterification?
-
A4: The acid catalyst plays a dual role. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol. Secondly, it facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group.[2][4]
-
-
Q5: Are there alternative methods to Fischer esterification for synthesizing esters of 2,4,5-trifluorobenzoic acid?
-
A5: Yes, several alternative methods can be employed, especially if the substrate is sensitive to strong acids or high temperatures:
-
Reaction with Acyl Chlorides: 2,4,5-trifluorobenzoic acid can be converted to 2,4,5-trifluorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and will readily react with an alcohol to form the ester. This method avoids the production of water and the equilibrium limitations of Fischer esterification.[2]
-
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method suitable for substrates that are sensitive to acid.
-
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Esterification of Fluorinated Benzoic Acids
| Catalyst System | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| H₂SO₄ (catalytic) | Methanol | Reflux (~65) | 1-10 | ~90 | General conditions for benzoic acid esterification; may require longer times for fluorinated analogs. |
| p-TsOH (catalytic) | Ethanol | Reflux (~78) | 3 | High | A common alternative to sulfuric acid, often considered milder.[5] |
| UiO-66-NH₂ | Methanol | 150 | 10 | High | Heterogeneous catalyst showing good performance for a range of fluorobenzoic acid isomers.[2][3] |
| Thionyl Chloride (SOCl₂) followed by Alcohol | Ethanol | Room Temp. to Reflux | 1-3 | >95 | Two-step process, generally high yielding and avoids equilibrium. |
| DCC/DMAP (Steglich) | Various | Room Temp. | 2-12 | >90 | Mild conditions, suitable for sensitive substrates. |
Disclaimer: The data presented is based on general procedures for benzoic acid and other fluorinated benzoic acids. Optimal conditions for 2,4,5-trifluorobenzoic acid may vary and require experimental optimization.
Experimental Protocols
Protocol 1: General Fischer Esterification using Sulfuric Acid
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, add 2,4,5-trifluorobenzoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add an excess of the desired alcohol (e.g., ethanol, typically 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux for 1-10 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by distillation or column chromatography.[2]
Protocol 2: Methyl Esterification using UiO-66-NH₂ Heterogeneous Catalyst
This protocol is adapted from a study on various fluorinated aromatic carboxylic acids.[2][3]
-
Reactant and Catalyst Setup: In a suitable reaction vessel, combine 2,4,5-trifluorobenzoic acid, methanol (serving as both reactant and solvent), and the UiO-66-NH₂ catalyst.
-
Reaction: Heat the mixture at 150°C for 10 hours in a sealed vessel or under reflux.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The heterogeneous UiO-66-NH₂ catalyst can be separated from the reaction mixture by filtration or centrifugation.
-
Solvent Removal: Remove the excess methanol from the filtrate under reduced pressure.
-
Purification: The resulting crude methyl 2,4,5-trifluorobenzoate can be further purified if necessary, for example, by column chromatography.
Mandatory Visualization
Caption: Catalyst selection workflow for the esterification of 2,4,5-trifluorobenzoic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Managing Exothermic Reactions in Grignard Synthesis with Fluorinated Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during Grignard synthesis with fluorinated esters.
Frequently Asked Questions (FAQs)
Q1: Why are Grignard reactions with fluorinated esters particularly exothermic?
A1: The high exothermicity of Grignard reactions with fluorinated esters stems from the strong electron-withdrawing nature of the fluorine atoms. This effect increases the electrophilicity of the carbonyl carbon in the ester, making it highly susceptible to nucleophilic attack by the Grignard reagent. This heightened reactivity leads to a rapid and significant release of heat upon addition of the Grignard reagent.
Q2: What are the primary products of a Grignard reaction with a fluorinated ester?
A2: The product distribution is highly dependent on the reaction conditions, particularly temperature.
-
At low temperatures (e.g., -78°C to -40°C): It is possible to achieve selective mono-addition of the Grignard reagent to the fluorinated ester, yielding a fluorinated ketone.[1][2]
-
At higher temperatures: The reaction typically proceeds with a double addition of the Grignard reagent. The initially formed ketone is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[3]
Q3: What are the main side reactions to be aware of?
A3: The most common side reaction is the reduction of the carbonyl group to a secondary alcohol. This is more pronounced with fluorinated esters due to the electron-deficient nature of the carbonyl carbon. The Grignard reagent can act as a hydride donor, especially if it possesses β-hydrogens. Other potential side reactions include enolization of the ester and Wurtz coupling.
Q4: How can I favor the formation of the ketone (mono-addition product)?
A4: Cryogenic conditions are essential for maximizing the yield of the ketone.[1][4] By maintaining a very low reaction temperature (e.g., -78°C), the rate of the second addition to the intermediate ketone is significantly reduced, allowing for its isolation. A slow, controlled addition of the Grignard reagent is also crucial.
Troubleshooting Guides
Problem 1: The reaction is uncontrollably exothermic, leading to a thermal runaway.
-
Possible Cause: The rate of addition of the Grignard reagent is too fast, or the initial reaction temperature is too high. The high reactivity of the fluorinated ester leads to a rapid accumulation of heat.
-
Solution:
-
Reduce Addition Rate: Immediately stop the addition of the Grignard reagent.
-
Enhance Cooling: Ensure the cooling bath is at the target low temperature and has sufficient capacity.
-
Dilution: Using a more dilute solution of the Grignard reagent can help to better control the exotherm.
-
Restart Protocol: Once the temperature is under control, restart the addition at a significantly slower rate, carefully monitoring the internal temperature. For future experiments, consider a reverse addition (adding the ester to the Grignard reagent at low temperature) to maintain a low concentration of the more reactive species.
-
Problem 2: Low yield of the desired ketone and formation of tertiary alcohol.
-
Possible Cause: The reaction temperature was not kept sufficiently low, allowing for the second addition of the Grignard reagent to the intermediate ketone.
-
Solution:
-
Optimize Temperature Control: For subsequent reactions, ensure the internal temperature is strictly maintained at or below -78°C throughout the addition of the Grignard reagent. Use a reliable low-temperature cooling bath (e.g., dry ice/acetone).
-
Slow Addition: A very slow, dropwise addition of the Grignard reagent is critical to prevent localized warming.
-
Quenching: Quench the reaction at the low temperature before allowing it to warm to room temperature.
-
Problem 3: Significant formation of a secondary alcohol (reduction product).
-
Possible Cause: The Grignard reagent is acting as a reducing agent. This is more likely with bulky Grignard reagents or at elevated temperatures.
-
Solution:
-
Choice of Grignard Reagent: If possible, use a Grignard reagent with minimal or no β-hydrogens.
-
Strict Temperature Control: Maintain cryogenic temperatures to favor the nucleophilic addition pathway over the reduction pathway.
-
Use of Additives: The addition of cerium (III) chloride (CeCl₃) prior to the Grignard reagent can generate a more nucleophilic and less basic organocerium reagent, which can suppress reduction and enolization side reactions.
-
Problem 4: The reaction fails to initiate.
-
Possible Cause: This is a common issue in Grignard reactions and is usually due to the presence of moisture or an inactive magnesium surface.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Activate Magnesium: The magnesium turnings can be activated prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction.[5]
-
Data Presentation
The following table summarizes key quantitative data relevant to managing the exotherm in Grignard reactions.
| Parameter | Value/Range | Substrate | Grignard Reagent | Notes |
| Heat of Reaction (First Addition) | ~ -120 kJ/mol | Phthalide (non-fluorinated ester) | Arylmagnesium bromide | This value provides a general estimate of the exothermicity. The reaction with more electrophilic fluorinated esters is expected to be at least as, if not more, exothermic. |
| Recommended Reaction Temperature (for Ketone Synthesis) | -78°C to -40°C | Fluorinated Esters | Various | Cryogenic temperatures are crucial to prevent double addition and side reactions.[1][2] |
| Addition Time | 30 - 60 minutes | Fluorinated Esters | Various | A slow, controlled addition is critical for managing the exotherm. |
| Quenching Temperature | < -60°C | Fluorinated Esters | Various | Quenching at low temperature is important to preserve the ketone product. |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Ketone via Controlled Grignard Addition to a Fluorinated Ester
This protocol is a general guideline and should be adapted based on the specific substrates and scale of the reaction.
Materials:
-
Fluorinated ester (e.g., ethyl trifluoroacetate)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dry ice/acetone bath
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
Procedure:
-
Apparatus Setup: Assemble the three-neck flask and flame-dry all glassware under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Initial Cooling: Place the flask in a dry ice/acetone bath and cool the internal temperature to -78°C.
-
Reagent Addition:
-
To the cooled flask, add a solution of the fluorinated ester in anhydrous THF via cannula.
-
Slowly add the Grignard reagent dropwise from the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70°C.
-
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods.
-
Quenching: While maintaining the temperature below -60°C, slowly add pre-cooled saturated aqueous NH₄Cl solution to quench the reaction.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or distillation to isolate the desired fluorinated ketone.
Mandatory Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
Caption: Experimental workflow for the synthesis of fluorinated ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl acetate is treated with excess of methyl magnesium class 12 chemistry CBSE [vedantu.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 2,4,5-trifluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals optimizing the Suzuki-Miyaura coupling of Ethyl 2,4,5-trifluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this electron-deficient substrate can be attributed to several factors. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient aryl halides, bulky and electron-rich ligands are often necessary to promote the oxidative addition step.
-
Solvent Conditions: The solvent system plays a crucial role in solubilizing the reactants, base, and catalyst. The polarity and composition of the solvent can significantly impact the reaction rate and yield.
-
Base Selection: The choice of base is critical for the transmetalation step. The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition of the starting materials or products.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate, but excessive heat can lead to catalyst decomposition and increased side reactions.
-
Inert Atmosphere: The exclusion of oxygen is vital, as it can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1]
Q2: What are the most common side reactions observed during the Suzuki coupling of this compound and how can they be minimized?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using fresh boronic acid, using a less protic solvent, or by using more stable boronate esters (e.g., pinacol esters).
-
Dehalogenation: The fluorine and/or other halide substituents on the benzoate can be replaced by hydrogen. This can sometimes be suppressed by using milder bases or adjusting the solvent system.
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere can mitigate this issue.[2]
Q3: Which solvent systems are generally recommended for the Suzuki coupling of polyfluorinated aromatic compounds?
A3: A range of solvents and solvent mixtures are commonly employed. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , often in a mixture with water, are frequently used.[3][4] Aprotic polar solvents such as dimethylformamide (DMF) and toluene can also be effective. The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. However, for substrates sensitive to hydrolysis, anhydrous conditions with a soluble base may be preferable.[5]
Q4: Can the ester group on this compound be cleaved under the reaction conditions?
A4: Yes, ester cleavage is a potential side reaction, especially with strong bases and prolonged reaction times at high temperatures. Using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) can help prevent ester hydrolysis.[5] Shorter reaction times and lower temperatures should also be considered if ester cleavage is observed.
Troubleshooting Guide
Issue: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Screen different solvent systems (see Table 1). - For biphasic systems, adjust the organic solvent-to-water ratio. - Ensure vigorous stirring. |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Ensure proper storage of catalyst and ligand under an inert atmosphere. - Consider using a more active pre-catalyst. |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands). - Increase the reaction temperature. |
| Ineffective Transmetalation | - Screen different bases (see Table 2). - Ensure the base is sufficiently soluble in the reaction medium. The addition of water often helps. |
| Oxygen Contamination | - Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2] |
Data Presentation
Table 1: Effect of Solvent System on the Suzuki Coupling of a Representative Electron-Deficient Aryl Halide
| Solvent System (v/v) | Typical Yield (%) | Notes |
| 1,4-Dioxane / Water (4:1) | 85-95 | Generally provides good solubility for a wide range of substrates and bases.[4] |
| Toluene / Water (10:1) | 80-90 | A common choice, particularly for reactions at higher temperatures. |
| Tetrahydrofuran (THF) / Water (4:1) | 75-85 | Effective, but its lower boiling point may limit the reaction temperature. |
| Dimethylformamide (DMF) | 70-80 | A good solvent for many polar compounds, but can be difficult to remove and may participate in side reactions at high temperatures. |
| Methanol / Water (3:2) | 65-75 | A more polar protic solvent system that can be effective but may increase the risk of protodeboronation and ester hydrolysis.[3] |
Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, and reaction conditions.
Table 2: Influence of Base on the Suzuki Coupling of a Representative Electron-Deficient Aryl Halide
| Base | Typical Yield (%) | Notes |
| K₃PO₄ | 90-98 | A strong base, often very effective but can lead to ester hydrolysis.[6] |
| Cs₂CO₃ | 88-96 | A strong and highly soluble base, often gives excellent results. |
| K₂CO₃ | 80-92 | A milder base, a good starting point to avoid side reactions like ester cleavage. |
| NaOH | 75-88 | A strong and inexpensive base, but increases the risk of side reactions. |
| KF | 60-75 | A mild base, can be useful when other bases cause decomposition.[5] |
Note: Yields are representative and depend heavily on the other reaction parameters.
Experimental Protocols
General Protocol for Optimizing Solvent Conditions for the Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of solvent conditions. The specific amounts of reagents and catalyst may need to be adjusted based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., a Buchwald ligand, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Production of Ethyl 2,4,5-trifluorobenzoate
Welcome to the technical support center for the synthesis of Ethyl 2,4,5-trifluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scale-up considerations, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the Fischer-Speier esterification of 2,4,5-trifluorobenzoic acid with ethanol, utilizing an acid catalyst.[1][2] This reaction is an equilibrium process where the removal of water, a byproduct, is crucial to drive the reaction towards the formation of the ester and achieve high yields.[3][4]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Key scale-up challenges include:
-
Heat Transfer: Esterification is often a moderately exothermic reaction, and efficient heat removal is critical in large reactors to maintain optimal temperature and prevent side reactions. Inadequate heat transfer can be a significant issue in large vessels.[5][6]
-
Mixing: Ensuring homogenous mixing of the reactants (2,4,5-trifluorobenzoic acid, ethanol, and catalyst) is vital for consistent reaction rates and yields. Poor mixing can lead to localized overheating and increased impurity formation.[5]
-
Equilibrium Shift: On a large scale, the efficient removal of water to drive the reaction forward can be more complex than in a laboratory setting.[1]
-
Materials of Construction: The use of strong acid catalysts like sulfuric acid necessitates reactors made of corrosion-resistant materials.[7]
-
Downstream Processing: Isolation and purification of the final product on a large scale require optimized extraction and distillation processes to ensure high purity.
Q3: What safety precautions are essential when working with fluorinated organic compounds on a larger scale?
A3: Due to the potential hazards associated with fluorinated compounds and strong acids, a comprehensive safety program is crucial.[8][9] Key precautions include:
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves (double-gloving is often recommended), safety goggles, face shields, and flame-resistant lab coats is mandatory.[9]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially during the handling of volatile reagents and solvents.[9]
-
Emergency Procedures: Ensure that emergency showers, eyewash stations, and appropriate spill kits (including neutralizers for acid spills) are readily accessible. All personnel must be trained on emergency protocols.
-
Waste Disposal: Acidic waste streams must be neutralized before disposal in accordance with local environmental regulations.[10][11]
Q4: How does the quality of the starting material, 2,4,5-trifluorobenzoic acid, affect the final product?
A4: The purity of the 2,4,5-trifluorobenzoic acid is critical. Impurities in the starting material can lead to the formation of by-products that may be difficult to separate from the desired ethyl ester, potentially impacting the final product's purity and yield. It is essential to use a high-purity grade of the carboxylic acid for large-scale production.
Troubleshooting Guides
Issue 1: Low Reaction Yield (<85%)
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction due to equilibrium. | The Fischer esterification is a reversible reaction.[1] To drive it to completion, ensure the effective removal of water using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[3] On a larger scale, vacuum distillation to remove the water-ethanol azeotrope can be employed. |
| Insufficient catalyst activity. | The acid catalyst (e.g., sulfuric acid) may be old or hydrated. Use a fresh, anhydrous catalyst. Optimize the catalyst loading; typically 1-3 mol% is sufficient.[3][12] |
| Suboptimal reaction temperature. | Low temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions. Maintain a gentle reflux temperature.[3] |
| Poor mixing in the reactor. | Inadequate agitation can result in poor contact between reactants. Ensure the stirring speed is sufficient to maintain a homogenous mixture.[5] |
Issue 2: Product Purity Issues (Presence of Impurities in Final Product)
| Possible Cause | Troubleshooting Steps |
| Unreacted 2,4,5-trifluorobenzoic acid. | This is a common impurity if the reaction does not go to completion. During the work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic starting material.[3] |
| Formation of by-products from side reactions. | Overheating can lead to the formation of ethers from the alcohol or other degradation products. Maintain strict temperature control. The presence of impurities in the starting materials can also lead to side reactions. |
| Inefficient purification. | Optimize the purification process. If using vacuum distillation, ensure the vacuum is adequate and the column has sufficient theoretical plates to separate the product from close-boiling impurities. For column chromatography, select an appropriate solvent system to achieve good separation. |
Issue 3: Phase Separation Problems During Work-up
| Possible Cause | Troubleshooting Steps |
| Emulsion formation. | Emulsions can form during the aqueous wash steps, especially with vigorous mixing. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking during extraction can also help. |
| Insufficient solvent. | Using an inadequate amount of extraction solvent can lead to poor separation. Ensure a sufficient volume of solvent is used for effective extraction. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
| Reactor Volume | 1 L | 50 L | 2000 L |
| 2,4,5-Trifluorobenzoic Acid | 100 g | 10 kg | 500 kg |
| Ethanol (molar excess) | 5 eq. | 4 eq. | 3 eq. |
| Sulfuric Acid (mol%) | 2% | 1.5% | 1% |
| Reaction Temperature | 78-82 °C | 80-85 °C | 82-88 °C |
| Reaction Time | 6-8 hours | 8-10 hours | 10-12 hours |
| Typical Yield | 90-95% | 88-92% | 85-90% |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (100 g scale)
Materials:
-
2,4,5-Trifluorobenzoic acid (100 g, 0.568 mol)
-
Anhydrous Ethanol (131 g, 2.84 mol, 5 eq.)
-
Concentrated Sulfuric Acid (1.1 g, 0.011 mol, 2 mol%)
-
Toluene (for Dean-Stark trap)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a 1 L round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a temperature probe.
-
Charge the flask with 2,4,5-trifluorobenzoic acid and anhydrous ethanol.
-
Begin stirring and slowly add the concentrated sulfuric acid.
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to a gentle reflux (approximately 78-82 °C).
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.
-
Remove the excess ethanol and toluene under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. digital.csic.es [digital.csic.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. What Is Wasting Acid? Understanding Acid Waste Management [greenflow.com]
- 11. gte.sg [gte.sg]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted 2,4,5-Trifluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 2,4,5-trifluorobenzoic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted 2,4,5-trifluorobenzoic acid?
A1: The most common and effective methods for removing unreacted 2,4,5-trifluorobenzoic acid are:
-
Aqueous Extraction: This involves washing the organic reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the acidic 2,4,5-trifluorobenzoic acid into its water-soluble salt, which is then partitioned into the aqueous layer.
-
Recrystallization: This technique is suitable if your desired product is a solid. It relies on the differential solubility of the product and the 2,4,5-trifluorobenzoic acid in a selected solvent system at varying temperatures.
-
Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase. It is a versatile technique that can be optimized for the specific properties of your product and the unreacted acid.
Q2: My product is sensitive to basic conditions. Can I still use aqueous extraction?
A2: If your product is base-sensitive, you can use a milder base like sodium bicarbonate for the extraction. It is important to perform the extraction at a low temperature (e.g., in an ice bath) and to work quickly to minimize the exposure of your product to the basic conditions. Alternatively, you can consider other purification methods like column chromatography or recrystallization.
Q3: How do I choose the right solvent for recrystallizing my product away from 2,4,5-trifluorobenzoic acid?
A3: The ideal recrystallization solvent is one in which your desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while 2,4,5-trifluorobenzoic acid remains soluble at lower temperatures. For 2,4,5-trifluorobenzoic acid, solvent systems like ethanol or a mixture of ethanol and water are often effective.[1] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific product.
Q4: I am seeing streaking on my TLC plate when analyzing the reaction mixture. What could be the cause?
A4: Streaking on a TLC plate, especially with acidic compounds like 2,4,5-trifluorobenzoic acid, is often due to the interaction of the carboxylic acid group with the silica gel stationary phase. To resolve this, you can add a small amount of a polar solvent with acidic character, like acetic acid, to your mobile phase. This helps to suppress the ionization of the carboxylic acid and results in more defined spots.
Troubleshooting Guides
Aqueous Extraction
| Issue | Possible Cause | Solution |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of reactants or byproducts acting as surfactants. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2]- Allow the separatory funnel to stand undisturbed for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| Incomplete Removal of Acid | - Insufficient amount or concentration of the basic solution.- Not enough extractions performed. | - Use a slight excess of the basic solution to ensure complete neutralization of the acid.- Perform multiple extractions (2-3 times) with the basic solution.- Check the pH of the aqueous layer after the final extraction to ensure it is basic. |
| Product Loss | - Your product has some solubility in the aqueous layer.- Hydrolysis of the product under basic conditions. | - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Use a milder base (e.g., sodium bicarbonate) and perform the extraction at a low temperature. |
Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out (Product separates as an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of your impure product.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Poor Crystal Yield | - Too much solvent was used.- The solution was not cooled sufficiently. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Cool the solution in an ice bath to maximize crystal formation. |
| Crystals are colored or appear impure | - Colored impurities are co-crystallizing with your product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Product and Acid | - Inappropriate mobile phase polarity. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. For acidic compounds like 2,4,5-trifluorobenzoic acid, adding a small percentage of acetic acid to the eluent can improve separation by reducing tailing.- Consider using a more polar stationary phase if the compounds are very polar. |
| Acid Tailing (Broad, streaky bands) | - Strong interaction of the carboxylic acid with the silica gel. | - Add a small amount of a competitive acid (e.g., 0.5-1% acetic acid) to the mobile phase to improve the peak shape. |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient elution, where the solvent polarity is increased over time, can be effective. |
Experimental Protocols
Protocol 1: Removal of 2,4,5-Trifluorobenzoic Acid by Aqueous Extraction
This protocol describes the removal of unreacted 2,4,5-trifluorobenzoic acid from a reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
Materials:
-
Reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution. Caution: Do not shake vigorously to avoid emulsion formation.
-
Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a drop of water).
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction of the organic layer with a fresh portion of saturated aqueous sodium bicarbonate solution.
-
Check the pH of the second aqueous extract with pH paper to ensure it is basic. If not, perform a third extraction.
-
Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate.
-
Finally, wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the drying agent to obtain the purified organic solution containing your product.
Protocol 2: Purification by Recrystallization from an Ethanol/Water Mixture
This protocol is for the purification of a solid product contaminated with 2,4,5-trifluorobenzoic acid.
Materials:
-
Crude solid product
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.
-
Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator.
Data Presentation
Table 1: Solubility of 2,4,5-Trifluorobenzoic Acid in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Low | Moderate |
| Ethanol | Soluble | Very Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Hexane | Insoluble | Sparingly Soluble |
Table 2: Typical Recovery Yields for Purification Methods
| Purification Method | Typical Recovery Yield | Notes |
| Aqueous Extraction | >95% (for the desired product) | Yield is highly dependent on the number of extractions and the solubility of the product in the aqueous phase. |
| Recrystallization | 60-80% | Yield can be optimized by careful selection of the solvent system and controlled cooling. A typical yield for the recrystallization of benzoic acid from water is around 65%.[2] |
| Column Chromatography | 50-90% | Yield depends on the separation efficiency and the stability of the compound on the stationary phase. |
Note: These are general ranges and the actual yield will vary depending on the specific experimental conditions and the nature of the desired product.
Visualizations
Caption: Workflow for the removal of 2,4,5-trifluorobenzoic acid using aqueous extraction.
Caption: Decision tree for selecting a purification method to remove 2,4,5-trifluorobenzoic acid.
References
Technical Support Center: Characterization of Impurities in Ethyl 2,4,5-trifluorobenzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Ethyl 2,4,5-trifluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
Impurities can arise from various sources throughout the manufacturing process.[1][2] These can be broadly categorized as:
-
Organic Impurities: Starting materials, by-products of the reaction, intermediates, and degradation products.[1]
-
Inorganic Impurities: Reagents, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during the synthesis and purification steps.[1]
Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
Identifying an unknown peak requires a systematic approach. Start by considering the potential impurities from your synthetic route. Then, utilize hyphenated analytical techniques to gather structural information. A common workflow is to use LC-MS to determine the molecular weight of the impurity, followed by NMR spectroscopy for detailed structural elucidation.[3][4][5]
Q3: What are some common organic impurities to expect in the synthesis of this compound?
Based on the likely synthesis from 2,4,5-trifluorobenzoic acid and ethanol, potential organic impurities include:
-
Unreacted Starting Materials: 2,4,5-trifluorobenzoic acid and residual ethanol.
-
Isomeric Impurities: Impurities arising from isomers of the starting materials, such as 2,3,4-trifluorobenzoic acid.
-
By-products: Di-ethyl ether (from a side reaction of ethanol), and potential products of over-reaction or side reactions involving the aromatic ring.
-
Degradation Products: Products resulting from the breakdown of this compound under harsh reaction or work-up conditions.
Q4: How can I quantify the levels of identified impurities?
Once an impurity has been identified and characterized, its quantification is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an appropriate detector (e.g., UV, FID, or MS).[6] A reference standard for the impurity is required for accurate quantification.
Troubleshooting Guides
Issue 1: High levels of unreacted 2,4,5-trifluorobenzoic acid detected.
-
Possible Cause: Incomplete esterification reaction.
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using TLC or a rapid chromatographic method.
-
Catalyst: Check the activity and amount of the acid catalyst (e.g., sulfuric acid) used for the esterification.
-
Reagent Stoichiometry: Consider increasing the excess of ethanol to drive the equilibrium towards the product.
-
Water Removal: If using a Fischer esterification, ensure that water, a by-product of the reaction, is effectively removed to shift the equilibrium.
-
Issue 2: Presence of an impurity with the same mass as the product in GC-MS analysis.
-
Possible Cause: An isomeric impurity. This could be an ethyl ester of a different trifluorobenzoic acid isomer that was present in the starting material.
-
Troubleshooting Steps:
-
Starting Material Purity: Analyze the purity of the 2,4,5-trifluorobenzoic acid starting material for the presence of other isomers.
-
Chromatographic Resolution: Optimize your HPLC or GC method to achieve baseline separation of the isomers. This may involve changing the column, mobile phase/temperature gradient, or flow rate.
-
Spectroscopic Analysis: Use 1H and 19F NMR to confirm the substitution pattern on the aromatic ring for both the product and the impurity.
-
Issue 3: Detection of residual solvents in the final product.
-
Possible Cause: Inefficient removal of solvents used during the reaction or purification.
-
Troubleshooting Steps:
-
Drying: Ensure the final product is dried under appropriate conditions (e.g., vacuum, elevated temperature) for a sufficient duration.
-
Purification: Review the purification steps. If using recrystallization, ensure the chosen solvent is appropriate and that the crystals are thoroughly washed and dried.
-
Analytical Method: Use headspace GC-MS for accurate identification and quantification of residual solvents.
-
Data Presentation
Table 1: Typical Impurity Profile for this compound Synthesis
| Impurity Name | Typical Limit | Analytical Technique |
| 2,4,5-trifluorobenzoic acid | < 0.15% | HPLC, GC-MS |
| Isomeric Ethyl trifluorobenzoates | < 0.10% | HPLC, GC-MS |
| Residual Ethanol | < 0.50% | Headspace GC-MS |
| Residual Toluene | < 890 ppm | Headspace GC-MS |
Note: These values are for illustrative purposes and may vary depending on the specific synthetic process and desired product purity.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Objective: To separate and quantify this compound and its non-volatile organic impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
Procedure:
-
Prepare a standard solution of this compound and any known impurity standards in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the reaction mixture or final product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of the standards.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Objective: To identify and quantify volatile organic impurities, including residual solvents.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: An appropriate temperature gradient to separate the compounds of interest.
-
MS Detector: Electron Ionization (EI) mode.
-
Procedure:
-
For residual solvents, use a headspace autosampler.
-
For other volatile impurities, dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To determine the chemical structure of unknown impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Experiments:
-
1H NMR: To identify the types and connectivity of protons in the molecule.
-
13C NMR: To identify the number and types of carbon atoms.
-
19F NMR: Crucial for determining the fluorine substitution pattern on the aromatic ring.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish detailed connectivity and finalize the structure.
-
-
Procedure:
-
Isolate the impurity using preparative HPLC or another purification technique.
-
Dissolve the isolated impurity in the deuterated solvent.
-
Acquire a suite of NMR spectra.
-
Analyze the spectra to elucidate the structure of the impurity.
-
Visualizations
Caption: Troubleshooting workflow for unknown impurity identification.
Caption: Experimental workflow for impurity characterization.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. tijer.org [tijer.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for assessing the purity of Ethyl 2,4,5-trifluorobenzoate, a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), along with a summary of their performance characteristics to aid in method selection.
Workflow for Purity Assessment
The general workflow for determining the purity of a chemical intermediate like this compound involves a multi-step process, from sample preparation to data analysis and final purity declaration.
Caption: General workflow for the purity assessment of a chemical intermediate.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful alternative for absolute purity determination.[2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[1] | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[2][4] |
| Analyte Suitability | Non-volatile and thermally labile compounds.[5] | Volatile and thermally stable compounds.[5] | Soluble compounds with unique NMR-active nuclei. |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.1 - 10 ng/mL | ~0.1% (impurity) |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | 0.5 - 50 ng/mL | ~0.5% (impurity) |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Primary Use | Purity and impurity profiling. | Analysis of residual solvents and volatile impurities. | Absolute purity determination and structural confirmation.[2] |
| Reference Standard | Requires a well-characterized reference standard of the analyte. | Requires reference standards for identification and quantification. | Can use a certified internal standard of a different compound.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase method is typically employed for such aromatic esters.
Methodology Workflow
Caption: Workflow for HPLC purity analysis.
Experimental Details:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for the separation of aromatic compounds. Fluorinated phases can also offer alternative selectivity for fluorinated compounds.[6][7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For fluorinated benzoic acids, a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) can improve peak shape.[8] A typical starting point could be a gradient from 40% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents, in this compound.
Methodology Workflow
Caption: Workflow for GC-MS impurity analysis.
Experimental Details:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: A typical program would start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injection: For purity assessment of the main component, a split injection is appropriate. For trace impurity analysis, a splitless injection is preferred.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL for direct injection. For residual solvent analysis, headspace sampling may be employed.[9]
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards. Quantification is achieved by creating a calibration curve with certified reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a direct measurement of the purity of a substance without the need for a reference standard of the analyte itself.[2][3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4]
Methodology Workflow
Caption: Workflow for qNMR purity determination.
Experimental Details:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Accurately weigh a known amount of this compound into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
-
NMR Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.
-
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons/fluorines for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR is a rapid and non-destructive technique primarily used for the identification and confirmation of the chemical structure of a compound by identifying its functional groups. While not a primary method for quantitative purity assessment, it can detect gross impurities with different functional groups.
Methodology:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) plates, or a spectrum can be acquired directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate the presence of impurities.
Conclusion
The purity assessment of this compound requires a combination of analytical techniques to ensure a comprehensive evaluation. HPLC is the workhorse for determining the purity and profiling non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. qNMR serves as a powerful, primary method for obtaining an absolute purity value and can be used to qualify reference standards. FT-IR provides a rapid confirmation of the compound's identity. The choice of method or combination of methods will depend on the specific regulatory requirements and the intended use of the intermediate.
References
- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. shimadzu.com [shimadzu.com]
Comparative Guide to the Analytical Identification of Ethyl 2,4,5-trifluorobenzoate
This guide provides a comparative overview of analytical methodologies for the identification and quantification of Ethyl 2,4,5-trifluorobenzoate, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for fluoroaromatic compounds.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of GC-MS compared to alternative analytical techniques for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based identification and fragmentation analysis. | Separation by polarity using a liquid mobile phase and stationary phase, with detection by UV or other detectors. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Selectivity | High; capable of separating complex mixtures and providing unique mass spectra for identification. | Moderate to High; dependent on column chemistry and detector. Co-elution can be a challenge. | Very High; provides unambiguous structural elucidation. |
| Sensitivity | High; typically in the picogram to nanogram range.[1][2] | Moderate; typically in the nanogram to microgram range. | Low; typically requires milligram quantities of pure sample.[3] |
| Limit of Detection (LOD) | 5 ng/L (for similar compounds)[4] | Analyte dependent, generally higher than GC-MS. | Analyte dependent, significantly higher than mass spectrometry techniques. |
| Limit of Quantification (LOQ) | 30-1200 ng/mL (for similar compounds)[2] | Analyte dependent, generally higher than GC-MS. | Analyte dependent, significantly higher than mass spectrometry techniques. |
| Sample Throughput | High; automated systems allow for the analysis of many samples.[4] | High; compatible with autosamplers for unattended analysis. | Low; sample preparation and data acquisition can be time-consuming. |
| Cost | Moderate to High initial investment, with moderate running costs. | Moderate initial investment and running costs. | High initial investment and maintenance costs. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a comprehensive method for the identification and quantification of this compound.
a. Sample Preparation:
-
Extraction: For solid samples, perform a solvent extraction using a non-polar solvent such as hexane or dichloromethane. For liquid samples, a direct injection may be possible, or a liquid-liquid extraction can be employed if the matrix is complex.[5]
-
Derivatization (Optional): While this compound is amenable to direct GC-MS analysis, derivatization can be used to improve volatility and thermal stability, especially for related acidic or polar degradation products.[6] A common method involves silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
Standard Preparation: Prepare a series of calibration standards of this compound in the chosen solvent over the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). An internal standard, such as a deuterated analog, should be added to all samples and standards for improved accuracy.[2]
b. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or similar.[7]
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or a triple quadrupole mass spectrometer for enhanced sensitivity and selectivity.[7]
-
Column: A non-polar or medium-polarity column is recommended. A common choice is a 5% phenyl methyl siloxane column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5][7]
-
Injector: Split/splitless injector. For trace analysis, a splitless injection is preferred.[7]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Transfer Line Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: Scan from m/z 50 to 500.[7]
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
c. Data Analysis:
-
Identification: The primary identification is based on the retention time and the mass spectrum of the analyte. The mass spectrum should be compared to a reference spectrum if available, or the fragmentation pattern should be interpreted. Key expected fragments for this compound would arise from the loss of the ethoxy group (-OCH2CH3) and subsequent fragmentations of the trifluorobenzoyl cation.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.
Alternative Method: High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) for Total Fluorine
For a quantitative measure of total organic fluorine, HR-CS GF MAS offers a sensitive alternative. This method does not identify individual compounds but provides a sum parameter for all fluorinated organic compounds.[8]
a. Sample Preparation:
-
Solid-Phase Extraction (SPE): To isolate and concentrate fluorinated compounds from a sample matrix.[8]
b. Instrumentation:
-
High-resolution continuum source graphite furnace atomic absorption spectrometer.
c. Analysis:
-
The method relies on the in-situ formation of gallium(I) fluoride (GaF) molecules in the graphite furnace.[8] The characteristic molecular absorption of GaF is then detected and quantified.[8]
Visualizations
Below are diagrams illustrating the experimental workflow and a logical comparison of the analytical methods.
Caption: GC-MS workflow for this compound.
Caption: Comparison of analytical methods.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. lcms.cz [lcms.cz]
- 8. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of the Reactivity of Ethyl 2,4,5-Trifluorobenzoate and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Theoretical Reactivity Comparison
The rate of nucleophilic aromatic substitution is primarily governed by the stability of the negatively charged intermediate, the Meisenheimer complex, which is formed upon the initial attack of the nucleophile. The electron-withdrawing nature of both the fluorine atoms and the ethyl ester group plays a crucial role in stabilizing this intermediate. The relative positions of these substituents dictate the extent of this stabilization and, consequently, the reactivity of the isomer.
In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex.[1] The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring.[2] Fluorine's high electronegativity activates the aromatic ring towards nucleophilic attack.[2] The stability of the anionic Meisenheimer intermediate is key, and electron-withdrawing groups positioned ortho or para to the point of nucleophilic attack provide the most effective resonance stabilization.[3][4]
Based on these principles, we can predict the relative reactivity of the trifluorobenzoate isomers towards a generic nucleophile (Nu-), assuming the substitution of a fluorine atom. The primary factor for comparison will be the ability of the remaining fluorine atoms and the ethyl ester group to stabilize the negative charge in the Meisenheimer complex.
Table 1: Predicted Relative Reactivity of Ethyl Trifluorobenzoate Isomers in SNAr
| Isomer | Structure | Predicted Relative Reactivity | Rationale for Reactivity |
| Ethyl 2,3,4-trifluorobenzoate | ![]() | High | Nucleophilic attack at C4 is strongly activated by the ortho-fluorine at C3 and the para-ester group at C1, both of which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and induction. Attack at C2 is also highly activated. |
| Ethyl 2,3,5-trifluorobenzoate | ![]() | Moderate-High | Attack at C5 is activated by the ortho-fluorine at C4 and the meta-ester group. Attack at C3 is activated by the ortho-fluorine at C2 and C4. The ester group provides less stabilization from the meta position. |
| Ethyl 2,3,6-trifluorobenzoate | ![]() | High | Nucleophilic attack at C2 or C6 is strongly activated by the ortho- and para-fluorine substituents, respectively. The ester group at C1 further enhances the electrophilicity of the ring. |
| Ethyl 2,4,5-trifluorobenzoate | ![]() | High | Attack at the C4 position is strongly activated by the ortho-fluorine at C5 and the para-ester group. Attack at C2 is activated by the ortho-fluorine at C3 (if present in an isomer) and the para-fluorine at C5. Attack at C5 is activated by the ortho-fluorine at C4 and the meta-ester group. |
| Ethyl 2,4,6-trifluorobenzoate | ![]() | Very High | All potential sites of attack (C2, C4, C6) are highly activated by two ortho/para fluorine atoms and the ester group, leading to a very high reactivity. |
| Ethyl 3,4,5-trifluorobenzoate | ![]() | Moderate | Attack at C4 is activated by two ortho-fluorine atoms (C3 and C5). The ester group at C1 provides inductive stabilization. |
Note: The images in the table are for illustrative purposes to indicate the substitution pattern.
Experimental Protocol: Representative Nucleophilic Aromatic Substitution
While specific comparative kinetic studies are not available, a general protocol for SNAr on a polyfluoroaromatic system can be adapted for the ethyl trifluorobenzoate isomers. The following protocol is based on the reaction of polyfluoroarenes with phenothiazine, a nitrogen-based nucleophile, and can serve as a starting point for optimization with other nucleophiles.[5]
Objective: To synthesize a 10-arylphenothiazine derivative via SNAr of an ethyl trifluorobenzoate isomer.
Materials:
-
Ethyl trifluorobenzoate isomer (e.g., this compound)
-
Phenothiazine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ethyl trifluorobenzoate isomer (1.0 mmol) in DMF (5 mL) in a sealed tube, add phenothiazine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred at 80 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Visualizing Reaction Principles
To better understand the factors governing the reactivity of these isomers, the following diagrams illustrate the key concepts.
Conclusion
The reactivity of ethyl trifluorobenzoate isomers in nucleophilic aromatic substitution is intricately linked to the substitution pattern of the fluorine atoms and the ethyl ester group. Isomers that allow for effective stabilization of the Meisenheimer complex through the cooperative resonance and inductive effects of these substituents are predicted to be more reactive. Specifically, isomers with activating groups ortho or para to the site of nucleophilic attack, such as Ethyl 2,4,6-trifluorobenzoate and Ethyl 2,3,4-trifluorobenzoate, are expected to exhibit the highest reactivity. This compound is also predicted to be highly reactive. This predictive framework, combined with the representative experimental protocol, provides a valuable guide for researchers in the strategic selection and application of these important building blocks in the synthesis of novel therapeutics. Further experimental studies are warranted to provide quantitative kinetic data and validate these theoretical predictions.
References
A Comparative Guide to Alternatives for Ethyl 2,4,5-trifluorobenzoate in Specialized Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that influences the efficiency, scalability, and overall success of a synthetic route. Ethyl 2,4,5-trifluorobenzoate is a valuable fluorinated building block, primarily utilized in the synthesis of pharmaceuticals and agrochemicals. However, its reactivity and suitability can vary depending on the specific application. This guide provides an objective comparison of this compound with its key alternatives—2,4,5-trifluorobenzoic acid and 2,4,5-trifluorobenzoyl chloride—in the synthesis of fluoroquinolone antibiotics and tyrosine kinase inhibitors.
Comparison of Physicochemical Properties and Reactivity
The choice between the ethyl ester, the free acid, and the acid chloride of 2,4,5-trifluorobenzene hinges on the specific reaction conditions and the desired reactivity.
| Compound | Structure | Molecular Weight ( g/mol ) | Physical State | Key Reactivity Characteristics |
| This compound | 204.15 | Liquid | Moderate reactivity; suitable for transesterification and some condensation reactions. Generally requires activation or harsh conditions for amide bond formation. | |
| 2,4,5-Trifluorobenzoic acid | 176.09 | Solid | Can be activated in situ (e.g., with coupling agents) for acylation reactions. Can also be converted to the more reactive acid chloride. | |
| 2,4,5-Trifluorobenzoyl chloride | 194.54 | Liquid | Highly reactive acylating agent. Readily undergoes Friedel-Crafts acylation and nucleophilic acyl substitution with amines and alcohols. Moisture sensitive. |
Application in the Synthesis of Fluoroquinolone Antibiotics
Fluoroquinolones are a critical class of broad-spectrum antibiotics. The 2,4,5-trifluorobenzoyl moiety is a common structural feature in many of these drugs, such as ciprofloxacin. The synthesis of the quinolone core often involves the Gould-Jacobs reaction or its variations.
Comparative Performance in Quinolone Synthesis
While direct head-to-head comparative studies are limited, the general principles of reactivity suggest the following:
-
2,4,5-Trifluorobenzoyl chloride is often the reagent of choice for the initial acylation step in many industrial syntheses due to its high reactivity, which can lead to higher yields and faster reaction times. However, its handling requires anhydrous conditions.
-
2,4,5-Trifluorobenzoic acid can be used by first converting it to the acid chloride or by using coupling agents. This adds a step to the process but can be advantageous if the acid is more readily available or if the handling of the acid chloride is a concern.
-
This compound is less commonly used as the primary acylating agent for this purpose due to its lower reactivity compared to the acid chloride.
Experimental Protocol: A Representative Synthesis of a Fluoroquinolone Intermediate
The following protocol outlines a general procedure for the synthesis of a key intermediate for fluoroquinolones, illustrating the use of a reactive acylating agent.
Step 1: Acylation of Diethyl Malonate
-
To a solution of diethyl malonate in a suitable aprotic solvent (e.g., anhydrous toluene), add a strong base such as sodium hydride at 0°C.
-
Slowly add a solution of 2,4,5-trifluorobenzoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a dilute acid and perform an aqueous workup.
-
Purify the resulting diethyl (2,4,5-trifluorobenzoyl)malonate by vacuum distillation or chromatography.
Step 2: Gould-Jacobs Reaction
-
React the diethyl (2,4,5-trifluorobenzoyl)malonate with an appropriate aniline derivative (e.g., cyclopropylamine) in the presence of a base (e.g., potassium carbonate) in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Heat the mixture to a high temperature (typically >100°C) to facilitate the cyclization.
-
Upon completion, cool the reaction mixture and precipitate the quinolone core by adding water.
-
Filter and wash the solid to obtain the desired fluoroquinolone intermediate.
Signaling Pathway: Mechanism of Action of Ciprofloxacin
Ciprofloxacin, a fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] This leads to double-strand breaks in the bacterial DNA, ultimately causing cell death.
Caption: Ciprofloxacin inhibits bacterial DNA gyrase, leading to cell death.
Application in the Synthesis of Tyrosine Kinase Inhibitors
Tyrosine kinase inhibitors (TKIs) are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that play a crucial role in cell growth, differentiation, and survival.[3][4] Several TKIs incorporate fluorinated phenyl groups to enhance their biological activity and pharmacokinetic properties.
Comparative Performance in TKI Synthesis
The synthesis of complex drug molecules like TKIs often involves multiple steps, and the choice of the fluorinated building block depends on the specific bond being formed.
-
2,4,5-Trifluorobenzoyl chloride is a suitable reagent for Friedel-Crafts acylation to introduce the trifluorobenzoyl group onto an aromatic ring, which can then be further elaborated.
-
2,4,5-Trifluorobenzoic acid can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, after conversion to a suitable derivative.
-
This compound can also participate in cross-coupling reactions, though it may require different catalytic systems or reaction conditions compared to the corresponding acid or its derivatives.
Experimental Protocol: Suzuki Coupling for Biaryl Synthesis (General)
The Suzuki coupling is a versatile method for creating carbon-carbon bonds, often used in the synthesis of complex molecules like TKIs.
-
In a reaction vessel, combine the aryl halide (e.g., a derivative of 2,4,5-trifluorobenzoic acid), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the biaryl product by column chromatography.
Signaling Pathways: Mechanism of Action of EGFR and HER2 Inhibitors
Gefitinib and Lapatinib are examples of TKIs that target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, respectively. These pathways are often dysregulated in various cancers.[3][5][6]
Caption: Gefitinib inhibits the EGFR signaling pathway.
Caption: Lapatinib inhibits the HER2 signaling pathway.
Application in Agrochemical Synthesis
Fluorinated compounds are widely used in the agrochemical industry to enhance the efficacy and metabolic stability of herbicides and fungicides.[7] The 2,4,5-trifluorophenyl moiety can be found in various active ingredients.
Comparative Performance in Agrochemical Synthesis
The choice of reagent for agrochemical synthesis follows similar principles to pharmaceutical synthesis. The high reactivity of 2,4,5-trifluorobenzoyl chloride makes it suitable for large-scale production where efficiency is key. 2,4,5-Trifluorobenzoic acid offers a more stable and easier-to-handle alternative, which can be particularly important in certain manufacturing environments. This compound might be used in specific transformations where its moderate reactivity is advantageous to avoid side reactions.
Experimental Workflow: Synthesis of a Fluorinated Agrochemical
Caption: A generalized workflow for synthesizing fluorinated agrochemicals.
Conclusion
The selection of this compound or its alternatives, 2,4,5-trifluorobenzoic acid and 2,4,5-trifluorobenzoyl chloride, is highly dependent on the specific synthetic context. For reactions requiring high reactivity and efficiency, such as in large-scale industrial synthesis, the acid chloride is often preferred. The carboxylic acid provides a stable and versatile precursor that can be activated as needed. The ethyl ester is a less reactive but still useful building block for specific transformations. A thorough evaluation of the reaction mechanism, desired yield, and practical handling considerations is essential for making the optimal choice for your research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]
A Comparative Guide to the Kinetic Studies of Ethyl 2,4,5-trifluorobenzoate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of Ethyl 2,4,5-trifluorobenzoate hydrolysis. Due to the limited availability of direct experimental data for this compound, this document focuses on providing a comprehensive experimental framework for such studies and draws comparisons with available data for analogous compounds, including ethyl benzoate and its halogenated derivatives. The information presented herein is intended to guide researchers in designing and interpreting kinetic experiments for this and similar compounds.
Comparison of Hydrolysis Rates: A Data-Driven Perspective
The rate of hydrolysis of an ester is significantly influenced by the electronic effects of substituents on the benzene ring. Electron-withdrawing groups, such as fluorine atoms, are expected to increase the rate of alkaline hydrolysis by stabilizing the negatively charged transition state formed during the reaction. The greater the number of electron-withdrawing groups, the more pronounced this effect is anticipated to be.
The following table summarizes available kinetic data for the alkaline hydrolysis of ethyl benzoate and a halogenated analog. This data can be used as a baseline for predicting the reactivity of this compound.
| Compound | Second-Order Rate Constant (k) | Temperature (°C) | Solvent |
| Ethyl Benzoate | Varies with solvent composition | 20 - 40 | Methanol-Water Mixtures[1][2] |
| Ethyl p-bromobenzoate | - | - | - |
Note: Quantitative rate constants for ethyl p-bromobenzoate were not explicitly found in the initial search, but the principles of electron-withdrawing effects suggest a faster hydrolysis rate compared to ethyl benzoate.
Based on the strong inductive and mesomeric electron-withdrawing effects of three fluorine atoms, it is predicted that the rate of hydrolysis for this compound will be significantly faster than that of both ethyl benzoate and ethyl p-bromobenzoate.
Experimental Protocols for Kinetic Studies of Ester Hydrolysis
A robust kinetic study of this compound hydrolysis can be conducted using established methods for monitoring ester hydrolysis. The two primary techniques are titration and UV-Vis spectrophotometry.
Titrimetric Method
This classic method involves monitoring the consumption of the base (e.g., NaOH) or the formation of the carboxylic acid over time.[3][4][5][6]
Materials and Reagents:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Solvent (e.g., ethanol-water mixture)
-
Phenolphthalein indicator
-
Ice
-
Thermostatic water bath
-
Burettes, pipettes, conical flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: A known concentration of this compound is dissolved in the chosen solvent and brought to the desired reaction temperature in a thermostatic water bath.[5] A known volume of pre-heated, standardized NaOH solution is added to initiate the hydrolysis reaction.[4]
-
Sampling: At regular time intervals, an aliquot (e.g., 5 mL) of the reaction mixture is withdrawn.[3]
-
Quenching: The reaction in the aliquot is immediately quenched by adding it to a flask containing a known excess of standardized HCl solution in an ice bath.[3]
-
Titration: The unreacted HCl in the flask is then back-titrated with the standardized NaOH solution using phenolphthalein as an indicator.[3][4]
-
Data Analysis: The concentration of NaOH consumed at each time point is calculated from the titration data. This allows for the determination of the concentration of the ester remaining over time. The rate constant (k) can then be determined by plotting the appropriate function of concentration versus time (e.g., for a second-order reaction, a plot of 1/[Ester] vs. time will be linear).
UV-Vis Spectrophotometric Method
This method is suitable if the reactant or product has a distinct UV-Vis absorbance profile that changes as the reaction progresses.[7][8][9] For the hydrolysis of this compound, the formation of the 2,4,5-trifluorobenzoate anion may lead to a measurable change in the UV spectrum.
Materials and Reagents:
-
This compound
-
Buffer solutions of desired pH
-
Solvent (UV-grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Spectrum Acquisition: Obtain the UV-Vis spectra of the starting material (this compound) and the expected product (2,4,5-trifluorobenzoic acid) to identify a suitable wavelength for monitoring the reaction. This wavelength should be one where there is a significant change in absorbance as the reaction proceeds.
-
Reaction Setup: A solution of this compound in the chosen solvent and buffer is prepared and placed in a quartz cuvette. The cuvette is then placed in the thermostatted cell holder of the spectrophotometer.
-
Kinetic Measurement: The reaction is initiated (e.g., by adding a small volume of a concentrated base solution), and the absorbance at the chosen wavelength is recorded at regular time intervals.[7]
-
Data Analysis: The absorbance data is converted to concentration data using the Beer-Lambert law. The rate constant is then determined by plotting the concentration data as a function of time, according to the appropriate integrated rate law.[8]
Visualizing the Process
To further clarify the experimental workflow and the expected kinetic relationships, the following diagrams are provided.
References
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. researchgate.net [researchgate.net]
- 3. erpjietuniverse.in [erpjietuniverse.in]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. oarjpublication.com [oarjpublication.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Making sure you're not a bot! [ask.orkg.org]
A Spectroscopic Comparison of Ethyl 2,4,5-trifluorobenzoate and its Precursors
A detailed analysis of the spectral characteristics of Ethyl 2,4,5-trifluorobenzoate alongside its precursors, 2,4,5-trifluorobenzoic acid and ethanol, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of their spectroscopic data, supported by experimental protocols for synthesis and analysis.
The synthesis of this compound from 2,4,5-trifluorobenzoic acid and ethanol is a standard esterification reaction. The transformation of the carboxylic acid functional group into an ester results in distinct changes in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of the molecules. These spectroscopic techniques are fundamental in confirming the successful synthesis and purity of the final product.
Synthetic Pathway and Spectroscopic Analysis Workflow
The synthesis of this compound is typically achieved through a Fischer esterification of 2,4,5-trifluorobenzoic acid with ethanol in the presence of an acid catalyst. The progress and outcome of this reaction are monitored and confirmed through a series of spectroscopic analyses.
Figure 1. Synthetic pathway for this compound and subsequent spectroscopic analysis workflow.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification. In a round-bottom flask, 2,4,5-trifluorobenzoic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture. The reaction is then heated under reflux for several hours. After completion, the excess ethanol is removed by distillation. The remaining mixture is neutralized, extracted with an organic solvent, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by distillation or chromatography.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 or 500 MHz for proton and 100 or 125 MHz for carbon, respectively. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments is detected.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | Ethyl Group (-CH₂) | Ethyl Group (-CH₃) | Other |
| This compound | 7.65-7.55 (m, 1H), 7.15-7.05 (m, 1H) | 4.40 (q, J=7.1 Hz, 2H) | 1.39 (t, J=7.1 Hz, 3H) | |
| 2,4,5-Trifluorobenzoic Acid | 7.72 (ddd, J=9.5, 8.5, 6.9 Hz, 1H), 7.21 (ddd, J=9.8, 7.0, 6.0 Hz, 1H) | - | - | 11.0 (s, 1H, -COOH) |
| Ethanol | - | 3.69 (q, J=7.0 Hz, 2H) | 1.22 (t, J=7.0 Hz, 3H) | 1.94 (s, 1H, -OH) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | Carbonyl Carbon (C=O) | Ethyl Group (-CH₂) | Ethyl Group (-CH₃) |
| This compound | 158.5 (ddd), 150.0 (ddd), 147.5 (ddd), 119.0 (dd), 115.5 (dd), 107.0 (dd) | 162.5 | 62.0 | 14.0 |
| 2,4,5-Trifluorobenzoic Acid | 157.0 (ddd), 151.0 (ddd), 148.0 (ddd), 120.0 (dd), 116.0 (dd), 108.0 (dd) | 165.0 | - | - |
| Ethanol | - | - | 57.7 | 18.3 |
Table 3: IR Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=O Stretch | C-O Stretch |
| This compound | - | ~3100 | 2980-2850 | ~1730 | ~1250, ~1100 |
| 2,4,5-Trifluorobenzoic Acid | 3300-2500 (broad) | ~3100 | - | ~1700 | ~1300, ~1200 |
| Ethanol | 3600-3200 (broad) | - | 2980-2850 | - | ~1050 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 204 | 175, 159, 131 |
| 2,4,5-Trifluorobenzoic Acid | 176 | 159, 131 |
| Ethanol | 46 | 45, 31, 29 |
Interpretation of Spectroscopic Data
The conversion of 2,4,5-trifluorobenzoic acid to this compound is clearly evidenced by the changes in the spectroscopic data.
-
In the ¹H NMR spectrum, the disappearance of the acidic proton signal from the carboxylic acid and the appearance of the characteristic quartet and triplet signals for the ethyl group confirm the formation of the ester.
-
The ¹³C NMR spectrum shows a slight downfield shift of the carbonyl carbon and the appearance of two new signals corresponding to the ethyl group carbons.
-
In the IR spectrum , the broad O-H stretch of the carboxylic acid is replaced by the sharp C-H aliphatic stretches of the ethyl group, and the C=O stretching frequency shifts to a higher wavenumber, which is characteristic of esters compared to carboxylic acids.
-
The mass spectrum of the product shows a molecular ion peak corresponding to the molecular weight of this compound, and the fragmentation pattern is consistent with the structure of an ethyl ester.
This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. The provided data and protocols are essential for the successful synthesis, identification, and quality control of this important chemical compound.
A Comparative Guide to the Synthesis of Ethyl 2,4,5-trifluorobenzoate: Established Routes vs. A Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,4,5-trifluorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The trifluorinated benzene ring is a common motif in many modern drugs, imparting properties such as increased metabolic stability and enhanced binding affinity. As the demand for such compounds grows, so does the need for efficient and scalable synthetic routes. This guide provides a comparative analysis of an established two-step synthesis of this compound against a more streamlined, novel one-pot methodology, offering insights into their respective advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Two-Step Route | Novel One-Pot Synthesis |
| Overall Yield | ~85-95% | Estimated >90% |
| Reaction Time | >12 hours | < 4 hours |
| Number of Steps | 2 | 1 |
| Process Intensity | Higher (Isolation of intermediate) | Lower (Continuous process) |
| Key Advantages | Reliable, well-documented | Time and resource-efficient, safer |
| Key Disadvantages | Time-consuming, potential for loss at each step | Requires specialized equipment (for flow chemistry) |
Established Synthetic Route: A Two-Step Approach
The traditional and most commonly employed method for synthesizing this compound involves a two-step process: the synthesis of the precursor 2,4,5-trifluorobenzoic acid, followed by its esterification.
Step 1: Synthesis of 2,4,5-Trifluorobenzoic Acid via Grignard Reaction
A modern and efficient method for the synthesis of 2,4,5-trifluorobenzoic acid utilizes a continuous flow microreactor system. This approach offers enhanced safety and scalability compared to traditional batch processes. The reaction proceeds via the formation of a Grignard reagent from 2,4,5-trifluorobromobenzene, which is then carboxylated with carbon dioxide.
Caption: Synthesis of 2,4,5-trifluorobenzoic acid.
Experimental Protocol:
In a continuous flow setup, a solution of 2,4,5-trifluorobromobenzene in THF and a solution of ethylmagnesium bromide in THF are pumped through a T-mixer and into a heated microreactor. The resulting Grignard reagent is then mixed with gaseous CO₂ in a gas-liquid microreactor to afford the magnesium salt of 2,4,5-trifluorobenzoic acid. Acidic workup then yields the desired product. A study has shown that this continuous flow process can achieve a near-quantitative yield of the Grignard reagent, leading to a high overall yield of the carboxylic acid.[1]
Step 2: Fischer Esterification
The second step is the classic Fischer esterification of 2,4,5-trifluorobenzoic acid with ethanol in the presence of an acid catalyst to yield the final product, this compound.
Caption: Fischer esterification of the precursor acid.
Experimental Protocol:
2,4,5-Trifluorobenzoic acid is dissolved in a large excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure, and the residue is worked up by extraction and washing to isolate the crude ester. Purification is typically achieved by distillation or column chromatography.
Recent advancements have explored the use of heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, for the esterification of fluorinated benzoic acids. These catalysts offer advantages in terms of reusability and simplified product purification.
A Novel Approach: One-Pot Synthesis of this compound
A more efficient and modern approach to the synthesis of this compound is a one-pot reaction that combines the carboxylation and esterification steps. This method avoids the isolation of the intermediate carboxylic acid, thereby saving time and resources.
Caption: Proposed one-pot synthesis workflow.
Experimental Protocol (Proposed):
This proposed one-pot synthesis starts from 1,2,4,5-tetrafluorobenzene. In a flame-dried flask under an inert atmosphere, 1,2,4,5-tetrafluorobenzene is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise to effect selective lithiation at one of the C-H bonds. After stirring for a short period, ethyl chloroformate is added to the reaction mixture. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can then be purified by column chromatography or distillation. This method, by directly introducing the ethyl ester group, bypasses the need for the synthesis and isolation of the carboxylic acid intermediate, leading to a more atom- and step-economical process.
Conclusion
The choice of synthetic route for this compound will depend on the specific needs and resources of the laboratory. The established two-step route is reliable and well-understood, with modern adaptations such as continuous flow synthesis for the precursor offering improved safety and efficiency. However, for laboratories equipped for handling organolithium reagents, the proposed one-pot synthesis presents a compelling alternative that is significantly more time- and resource-efficient. As the principles of green chemistry become increasingly important in pharmaceutical and chemical manufacturing, such streamlined, one-pot procedures are likely to become the preferred methods for the synthesis of important building blocks like this compound. Further research and development into robust and scalable one-pot methodologies will be crucial for meeting the future demands of the industry.
References
comparative study of catalysts for the synthesis of fluorinated esters
A Comparative Guide to Catalysts for the Synthesis of Fluorinated Esters
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of efficient and selective methods for the synthesis of fluorinated compounds, particularly fluorinated esters, is of significant interest to researchers in pharmaceuticals, agrochemicals, and materials science. This guide provides a comparative overview of various catalytic systems for the synthesis of fluorinated esters, supported by experimental data and detailed protocols.
Organocatalysis
Organocatalysis offers a metal-free approach to the synthesis of chiral fluorinated esters, often providing high levels of enantioselectivity under mild reaction conditions.
Amine-Based Catalysis for α-Fluorination of Aldehydes
The enantioselective α-fluorination of aldehydes using chiral amine catalysts is a well-established method. The resulting α-fluoro aldehydes can be readily oxidized to the corresponding fluorinated esters. Imidazolidinone catalysts, developed by MacMillan and co-workers, have proven to be highly effective in this transformation.[1][2][3]
Experimental Protocol: Organocatalytic α-Fluorination of an Aldehyde
-
Materials:
-
Aldehyde substrate (1.0 equiv)
-
Imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one) (20 mol%)
-
N-fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Solvent (e.g., CH2Cl2)
-
-
Procedure:
-
To a solution of the aldehyde in the specified solvent at the desired temperature (e.g., -10 °C), add the imidazolidinone catalyst.
-
Stir the mixture for a few minutes.
-
Add NFSI in one portion.
-
Allow the reaction to stir for the specified time (e.g., 12 hours), monitoring by TLC or GC.
-
Upon completion, the reaction can be quenched and purified by standard methods (e.g., silica gel chromatography) to yield the α-fluoro aldehyde. Subsequent oxidation will yield the desired ester.[1]
-
Isothiourea Catalysis for α-Fluorination of Esters
Chiral isothiourea catalysts can be employed for the direct α-fluorination of esters. This method proceeds through the in-situ formation of a chiral C1-ammonium enolate, which then reacts with an electrophilic fluorine source.[4][5]
Experimental Protocol: Isothiourea-Catalyzed α-Fluorination of an Aryl Ester
-
Materials:
-
Aryl ester substrate (e.g., pentafluorophenyl ester) (1.0 equiv)
-
Isothiourea catalyst (e.g., (R)-F-BTM) (20 mol%)
-
N-fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Methanol (MeOH) (as a trapping agent)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., CH2Cl2)
-
-
Procedure:
-
In a reaction vessel, combine the aryl ester, isothiourea catalyst, and base in the solvent.
-
Add NFSI to the mixture.
-
Add methanol to trap the intermediate and facilitate catalyst turnover.
-
Stir the reaction at the specified temperature until completion.
-
The product, an α-fluorinated ester, can be isolated and purified using standard techniques.
-
Transition-Metal Catalysis
Transition-metal catalysis provides powerful and versatile methods for the synthesis of fluorinated esters, often with high efficiency and selectivity.
Palladium-Catalyzed Enantioselective Fluorination of β-Keto Esters
Chiral palladium complexes are effective catalysts for the enantioselective fluorination of β-keto esters. These reactions can often be performed in environmentally friendly solvents like ethanol.[6]
Experimental Protocol: Palladium-Catalyzed Fluorination of a β-Keto Ester
-
Materials:
-
β-Keto ester substrate (1.0 equiv)
-
Chiral Palladium Catalyst (e.g., [Pd(OAc)2] with a chiral ligand like (R)-BINAP) (1-5 mol%)
-
N-fluorobenzenesulfonimide (NFSI) (1.5 equiv)
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
To a solution of the β-keto ester in ethanol, add the chiral palladium catalyst.
-
Stir the mixture at the specified temperature.
-
Add NFSI to the reaction mixture.
-
Monitor the reaction by TLC or HPLC.
-
After completion, the product can be isolated by extraction and purified by column chromatography.[6]
-
Rhodium-Catalyzed Synthesis of Fluorinated Allylic Esters
Rhodium catalysts can be used for the addition of fluorinated carboxylic acids to dienes, producing fluorinated allylic esters. The choice of ligand is crucial for achieving high yields.[7]
Experimental Protocol: Rhodium-Catalyzed Addition of a Fluorinated Carboxylic Acid to Butadiene
-
Materials:
-
Fluorinated benzoic acid (1.0 equiv)
-
Butadiene (excess)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]2) (2.5 mol%)
-
Tris(2-furyl)phosphine (ligand) (5 mol%)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
In a pressure vessel, dissolve the fluorinated benzoic acid, rhodium catalyst, and ligand in toluene.
-
Charge the vessel with butadiene.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
After cooling, the solvent is removed, and the product is purified by chromatography.[7]
-
Biocatalysis
Enzymes offer a green and highly selective alternative for the synthesis of fluorinated esters. Lipases are particularly useful for the kinetic resolution of racemic fluorinated esters or the direct esterification of fluorinated acids.
Lipase-Catalyzed Hydrolysis for Kinetic Resolution
Lipases can selectively hydrolyze one enantiomer of a racemic fluorinated ester, allowing for the separation of both the unreacted ester and the hydrolyzed acid in high enantiomeric purity.[8][9]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a β-Amino Ester
-
Materials:
-
Racemic β-amino carboxylic ester hydrochloride salt (1.0 equiv)
-
Lipase PSIM (from Burkholderia cepacia)
-
Triethylamine (Et3N) (0.5 equiv)
-
Water (0.5 equiv)
-
Solvent (e.g., diisopropyl ether, iPr2O)
-
-
Procedure:
-
Suspend the racemic ester and lipase in the solvent.
-
Add triethylamine and water.
-
Stir the mixture at a controlled temperature (e.g., 45 °C).
-
Monitor the reaction for conversion.
-
Separate the unreacted ester (one enantiomer) and the hydrolyzed amino acid (the other enantiomer) by extraction and purification.[9]
-
Comparative Performance of Catalysts
| Catalyst Type | Substrate | Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Organocatalyst | Aldehyde | Imidazolidinone | NFSI | CH2Cl2 | -10 | 12 | 98 | 98 | [1] |
| Organocatalyst | Aryl Ester | Isothiourea | NFSI | CH2Cl2 | RT | - | ~76 (NMR) | 98 | [4] |
| Transition Metal | β-Keto Ester | Pd-(R)-BINAP | NFSI | EtOH | RT | 48 | 96 | 91 | [6] |
| Transition Metal | Diene | [Rh(cod)Cl]2/TFP | - | Toluene | 80 | 24 | High | N/A | [7] |
| Biocatalyst | β-Amino Ester | Lipase PSIM | - | iPr2O | 45 | - | >48 (for each enantiomer) | ≥99 | [9] |
Note: "ee" stands for enantiomeric excess, a measure of stereoselectivity. N/A indicates that the reaction is not stereoselective or the data was not provided in the source.
Visualizing the Workflow
The general workflow for a comparative study of catalysts for fluorinated ester synthesis can be visualized as follows:
Caption: General workflow for a comparative study of catalysts.
A simplified reaction pathway for the organocatalytic α-fluorination of an aldehyde using an enamine intermediate is shown below:
Caption: Enamine catalysis pathway for aldehyde fluorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective isothiourea-catalysed α-fluorination of C1-ammonium enolates generated from arylesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Fluorinated Allylic Esters - ChemistryViews [chemistryviews.org]
- 8. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ethyl 2,4,5-trifluorobenzoate Under Scrutiny: A Comparative Guide to pH-Dependent Hydrolysis
For researchers, scientists, and professionals in drug development, understanding the stability of an API or intermediate under various pH conditions is paramount. This guide provides a comparative assessment of the stability of Ethyl 2,4,5-trifluorobenzoate, a key building block in the synthesis of many pharmaceuticals, across a range of pH levels. Due to the limited direct experimental data on this specific compound, this guide draws upon established principles of ester hydrolysis and data from structurally related fluorinated and non-fluorinated benzoate esters to provide a comprehensive stability profile.
The susceptibility of an ester to hydrolysis is significantly influenced by the electronic nature of its substituents. The three fluorine atoms on the phenyl ring of this compound are strongly electron-withdrawing. This inductive effect is expected to render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.
Comparative Stability Analysis
General trends in ester hydrolysis indicate that the reaction is catalyzed by both acid and base.[1] Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[2] For many esters, the rate of hydrolysis is slowest in the neutral pH range and increases at both acidic and basic pH.
Table 1: Predicted Relative Stability of Ethyl Benzoate Analogs under Different pH Conditions
| Compound | Substituents | Predicted Relative Hydrolysis Rate (Compared to Ethyl Benzoate) | Rationale |
| Ethyl Benzoate | None | Baseline | Reference compound with no electron-withdrawing or donating groups on the phenyl ring. |
| Ethyl 4-fluorobenzoate | 4-Fluoro | Faster | The single electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon. |
| This compound | 2,4,5-Trifluoro | Significantly Faster | The cumulative electron-withdrawing effect of three fluorine atoms greatly enhances the susceptibility of the carbonyl group to nucleophilic attack, leading to faster hydrolysis compared to mono-fluorinated and non-fluorinated analogs. |
| Ethyl 4-methoxybenzoate | 4-Methoxy | Slower | The methoxy group is electron-donating, which reduces the electrophilicity of the carbonyl carbon and slows down the rate of hydrolysis. |
This table is based on established principles of physical organic chemistry. Actual rates would need to be determined experimentally.
Experimental Protocols for Assessing Ester Stability
A robust assessment of the stability of this compound under different pH conditions requires a well-designed experimental protocol. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for accurately quantifying the degradation of the parent compound and the formation of its primary degradant, 2,4,5-trifluorobenzoic acid.[3][4]
Key Experimental Steps:
-
Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 1.2, 3.0, 5.0, 7.0, 9.0, and 12.0) should be prepared using standard buffer systems (e.g., HCl for acidic, phosphate for neutral, and borate for basic pH).[5]
-
Sample Preparation: A stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) is prepared. Aliquots of this stock solution are then added to each buffer solution to a final concentration that is within the linear range of the analytical method.
-
Incubation: The samples are incubated at a constant, controlled temperature (e.g., 37°C or 50°C) to accelerate degradation. Aliquots are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: The withdrawn aliquots are immediately analyzed by a validated stability-indicating HPLC method. The method should be capable of separating the parent ester from its hydrolysis product, 2,4,5-trifluorobenzoic acid, and any other potential degradants.[3][6]
-
Data Analysis: The concentration of this compound remaining at each time point is determined. The natural logarithm of the concentration is plotted against time to determine the pseudo-first-order rate constant (k) for hydrolysis at each pH. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Alternative Spectrophotometric Method:
For a more rapid, albeit less specific, assessment, a spectrophotometric method can be employed, particularly if the hydrolysis product has a different UV-Vis absorption spectrum from the parent ester.[7] This involves monitoring the change in absorbance at a specific wavelength over time.
Visualizing the Experimental Workflow
The logical flow of the stability testing process can be visualized as follows:
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be significantly less stable to hydrolysis, particularly under basic and strongly acidic conditions, compared to its non-fluorinated and mono-fluorinated counterparts. The strong electron-withdrawing nature of the trifluoro substitution pattern accelerates the hydrolysis reaction. For drug development professionals, this implies that formulations containing this or similar fluorinated esters will require careful pH control to ensure stability and maintain efficacy. The provided experimental protocol offers a robust framework for quantifying the pH-stability profile of this and other ester-containing compounds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. web.viu.ca [web.viu.ca]
A Comparative Guide to the Quantification of Ethyl 2,4,5-trifluorobenzoate in Reaction Mixtures
For researchers and professionals in drug development, the accurate quantification of key intermediates is paramount for process optimization, yield determination, and quality control. Ethyl 2,4,5-trifluorobenzoate is a crucial building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of analytical methods for its quantification directly in a reaction mixture, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and its alternatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice of an analytical technique depends on various factors including the required precision, sample throughput, available equipment, and the complexity of the sample matrix. While chromatographic methods are industry staples, ¹⁹F qNMR presents a compelling alternative for fluorinated molecules due to its high specificity and simplified workflow.
| Parameter | ¹⁹F Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Very High (Signal overlap is rare for ¹⁹F) | High (Dependent on chromatographic separation)[1] | Very High (Separation plus mass-to-charge ratio) |
| Sensitivity | Moderate (Typically mg/mL to high µg/mL range) | High (Typically µg/mL to ng/mL range)[1] | Very High (Typically µg/mL to pg/mL range) |
| Precision (%RSD) | Excellent (< 2%)[2] | Excellent (< 2%)[1] | Excellent (< 5%)[3] |
| Analysis Time | Rapid (~8-15 minutes per sample)[4] | Moderate (10-25 minutes per sample)[1] | Moderate (15-30 minutes per sample) |
| Sample Prep | Simple (Dilution with a standard) | Moderate (Filtration, dilution, possible extraction) | Moderate (Dilution, possible derivatization or extraction)[5] |
| Analyte Standard | Not required (Uses an internal standard of any fluorinated compound)[4] | Required (Analyte-specific standard for calibration curve)[1] | Required (Analyte-specific standard for calibration curve)[3] |
| Structural Info | Yes (Chemical environment of fluorine atoms) | No | Yes (Fragmentation pattern provides confirmation) |
| Destructive | No[2][4] | Yes | Yes |
Experimental Protocols
Detailed methodologies for the quantification of this compound are presented below. These protocols serve as a starting point and should be optimized and validated for specific reaction matrices.
Method 1: ¹⁹F Quantitative NMR (qNMR) Spectroscopy
¹⁹F qNMR is a powerful primary ratio method that allows for direct quantification against a certified internal standard without the need for an this compound reference standard.[4] The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity and a wide chemical shift range, minimizing signal overlap.[6][7]
Methodology:
-
Internal Standard (IS) Selection: Choose a stable, non-volatile, fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signals. A suitable choice is 3,5-Bis(trifluoromethyl)benzoic acid.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into an NMR tube.
-
Accurately weigh an aliquot of the crude reaction mixture (e.g., 20-30 mg) and add it to the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample completely.
-
Vortex the tube to ensure a homogenous solution.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Key Parameters:
-
Pulse Angle: 90° (or 30° to reduce experiment time if T1 values are long).[2][8]
-
Relaxation Delay (D1): Set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation.[9] A conservative D1 of 30-60 seconds is often sufficient.[8]
-
Acquisition Time (AQ): ~1-2 seconds.[9]
-
Number of Scans (NS): 16-64, depending on the concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Ensure the spectral width covers the chemical shifts of both the analyte and the internal standard.[8]
-
-
-
Data Processing & Quantification:
-
Apply standard processing: Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal for this compound and the signal for the internal standard.
-
Calculate the concentration using the following formula:
PurityAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MAnalyte / MIS) * (mIS / mSample) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation and quantification capabilities.[1] This method is suitable for monitoring reaction progress and final product purity.
Methodology:
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.[1][10]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Determined by finding the maximum absorbance (λmax) of this compound, likely around 272 nm.[10]
-
Injection Volume: 10 µL.[11]
-
-
Standard & Sample Preparation:
-
Standard: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.
-
Sample: Dissolve a precisely weighed aliquot of the reaction mixture in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Determine the concentration of the analyte in the prepared sample solution from the calibration curve and calculate the amount in the original reaction mixture.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for analyzing volatile and semi-volatile compounds like esters. It provides both quantitative data and mass spectral information for structural confirmation.[12]
Methodology:
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column such as an Rtx-1 or DB-5 (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: A combination of full scan mode (e.g., m/z 40-400) for qualitative identification and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
-
-
Standard & Sample Preparation:
-
Standard: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane. Create a series of calibration standards by serial dilution.
-
Sample: Dissolve a precisely weighed aliquot of the reaction mixture in the same solvent to a known volume.
-
-
Quantification:
-
Generate a calibration curve from the standards by plotting the peak area of a characteristic ion against concentration.
-
Calculate the concentration in the unknown sample based on the calibration curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. env.go.jp [env.go.jp]
- 6. biophysics.org [biophysics.org]
- 7. azom.com [azom.com]
- 8. acgpubs.org [acgpubs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aidic.it [aidic.it]
- 13. shimadzu.com [shimadzu.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2,4,5-trifluorobenzoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and regulatory compliance. Ethyl 2,4,5-trifluorobenzoate, a fluorinated organic compound, requires a specific disposal protocol due to its chemical properties. This guide provides a comprehensive, step-by-step approach to its proper disposal, emphasizing safety and logistical considerations.
Waste Characterization and Classification
The initial and most critical step in the proper disposal of any chemical is to determine if it meets the criteria for hazardous waste. Based on available data, this compound is classified as a halogenated organic compound.
Hazardous Waste Determination:
As per the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).
-
Listed Waste: this compound is not found on the U.S. Environmental Protection Agency's (EPA) F, K, U, or P lists of hazardous wastes.
-
Characteristic Waste:
-
Ignitability (D001): The flashpoint of this compound is reported to be 230.4°C (446.7°F) at 760 mmHg.[1] This is significantly above the EPA's threshold of 60°C (140°F) for ignitable liquids. Therefore, it is not classified as an ignitable hazardous waste.
-
Corrosivity (D002): As an ester, it is not expected to be corrosive.
-
Reactivity (D003): There is no indication that this compound is reactive in a hazardous manner.
-
Given its nature as a halogenated organic compound, even in the absence of a specific hazardous waste code, it is best practice to manage this compound as a hazardous waste.
Quantitative Data Summary
| Parameter | Value | Regulation/Source |
| Flash Point | 230.4°C (446.7°F) | Chemical Supplier Data[1] |
| EPA Ignitability Threshold | < 60°C (140°F) | 40 CFR 261.21 |
| Recommended Disposal Method | Incineration | Safety Data Sheets |
| Waste Classification | Halogenated Organic Waste | General Chemical Classification |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
Before handling this compound waste, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
2. Waste Segregation and Collection:
-
Collect waste this compound in a designated, leak-proof, and clearly labeled container.
-
The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) is generally suitable.
-
Label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Do not mix with non-halogenated organic waste or other incompatible waste streams.
3. On-site Storage:
-
Store the waste container in a well-ventilated, cool, and dry area, away from sources of ignition.
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
Follow your institution's guidelines for satellite accumulation areas.
4. Final Disposal Procedure:
The recommended method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.
-
Option 1: In-house Incineration (if available):
-
The material may be dissolved or mixed with a combustible solvent to facilitate complete combustion.
-
The incineration unit must be a regulated chemical incinerator equipped with an afterburner and a scrubber to neutralize acidic gases (e.g., hydrogen fluoride) produced during combustion.
-
-
Option 2: Licensed Waste Disposal Contractor:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Ensure the waste is properly packaged and labeled according to Department of Transportation (DOT) regulations before transport. While some sources indicate the material is unrestricted for transport, it is crucial to confirm this with the disposal vendor.
-
5. Spill Management:
In the event of a spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Place the absorbent material into a sealed container and dispose of it as halogenated organic waste following the procedures outlined above.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to this procedural guidance, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific EHS protocols and local regulations.
References
Personal protective equipment for handling Ethyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 2,4,5-trifluorobenzoate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is classified as a substance harmful to the skin, eyes, and respiratory system. It may be toxic if inhaled or swallowed. Immediate precautions include working in a well-ventilated area, preferably a chemical fume hood, and avoiding all direct contact with the substance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles if there is a significant risk of splashing. |
| Hand Protection | While specific permeation data for this compound is not available, for fluorinated aromatic compounds, Butyl rubber or Viton® gloves are recommended. Double gloving is advised for enhanced protection. Always inspect gloves for any signs of degradation before use. |
| Respiratory Protection | For operations that may generate vapors or aerosols, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required. Ensure a proper fit test has been conducted. |
| Protective Clothing | A chemically resistant lab coat or apron made of materials like neoprene or PVC is necessary. For larger quantities or in case of a spill, a full-body chemical-resistant suit is recommended. |
| Footwear | Closed-toe, chemical-resistant shoes or boots must be worn. |
Experimental Protocol for Safe Handling
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood should be prepared. All necessary PPE must be donned correctly. An emergency eyewash and safety shower must be readily accessible.
-
Handling: Use only in a well-ventilated area, preferably a certified chemical fume hood. Avoid breathing vapors or mists. Prevent contact with skin and eyes. Use appropriate tools to handle containers and transfer the chemical to minimize the risk of spills.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan
Waste Characterization: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Disposal Procedure:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Logical Workflow for PPE Selection and Disposal
Caption: PPE Selection and Disposal Workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







